molecular formula C10H10O3 B6227035 2-(phenoxymethyl)prop-2-enoic acid CAS No. 57295-21-3

2-(phenoxymethyl)prop-2-enoic acid

Cat. No.: B6227035
CAS No.: 57295-21-3
M. Wt: 178.18 g/mol
InChI Key: ZAGGZBMIXMCTKA-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-(phenoxymethyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(phenoxymethyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57295-21-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(phenoxymethyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-8(10(11)12)7-13-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)

InChI Key

ZAGGZBMIXMCTKA-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenoxymethyl)prop-2-enoic Acid: Structure, Reactivity, and Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(phenoxymethyl)prop-2-enoic acid, a molecule possessing a unique combination of functional groups that make it a compound of interest for researchers in materials science and drug development. While direct literature on this specific molecule is sparse[1], its chemical nature can be thoroughly understood by examining its constituent parts: a reactive acrylic acid core, a flexible ether linkage, and a stable aromatic phenoxy group. This document synthesizes established chemical principles and data from closely related analogues to present a robust profile of its synthesis, properties, and reactivity.

Molecular Identity and Physicochemical Properties

2-(Phenoxymethyl)prop-2-enoic acid, with the molecular formula C₁₀H₁₀O₃, is an unsaturated carboxylic acid.[1] The molecule's structure features a prop-2-enoic acid backbone where a phenoxymethyl group is attached to the C2 position. This arrangement creates a sterically accessible and electronically activated double bond, a carboxylic acid capable of hydrogen bonding and salt formation, and an aromatic ether.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Monoisotopic Mass 178.06299 DaPubChem (Predicted)[1]
IUPAC Name 2-(phenoxymethyl)prop-2-enoic acidPubChem[1]
SMILES C=C(COC1=CC=CC=C1)C(=O)OPubChem[1]
InChI Key ZAGGZBMIXMCTKA-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.9PubChem[1]
Appearance Expected to be a white to off-white solid at room temperature.Inferred from similar compounds like 2-phenylprop-2-enoic acid.[2]

Synthesis and Purification: A Mechanistic Approach

A robust and high-yield synthesis of 2-(phenoxymethyl)prop-2-enoic acid can be logically designed based on the well-established Williamson Ether Synthesis , followed by ester hydrolysis.[3][4][5] This two-step process is favored for its reliability and use of readily available starting materials.

Logical Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Saponification (Hydrolysis) Phenol Phenol Phenoxide Sodium/Potassium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) EsterProduct Ethyl 2-(phenoxymethyl)acrylate Phenoxide->EsterProduct SN2 Attack AlkylHalide Ethyl 2-(bromomethyl)acrylate FinalProduct 2-(phenoxymethyl)prop-2-enoic acid EsterProduct->FinalProduct 1. Saponification 2. Acidification cluster_1 cluster_1 EsterProduct->cluster_1 Purified Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) AcidWorkup Acidification (e.g., HCl) MichaelAddition reactant 2-(phenoxymethyl)prop-2-enoic acid product Michael Adduct reactant->product Michael Addition nucleophile Nucleophile (Nu⁻)

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Phenoxymethyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(phenoxymethyl)acrylic acid derivatives, a class of compounds with significant potential in drug development and materials science. Recognizing the critical importance of stability in determining the safety, efficacy, and shelf-life of chemical entities, this document outlines a multi-faceted approach that integrates experimental forced degradation studies with state-of-the-art computational modeling. By elucidating potential degradation pathways and identifying key stability-indicating parameters, this guide serves as an essential resource for researchers seeking to optimize the development of robust and reliable molecules. We delve into the causality behind experimental choices, providing detailed, step-by-step methodologies for hydrolytic, oxidative, photolytic, and thermal stress testing. Furthermore, we explore the power of quantum chemical calculations and quantitative structure-activity relationship (QSAR) models in predicting thermodynamic properties and degradation kinetics, offering a proactive strategy for stability assessment. This guide is designed to be a self-validating system, empowering researchers to not only generate high-quality stability data but also to understand the fundamental principles governing the chemical integrity of 2-(phenoxymethyl)acrylic acid derivatives.

Introduction: The Imperative of Stability in Chemical Development

The thermodynamic stability of a molecule is a cornerstone of its viability as a drug candidate or functional material. It dictates not only its shelf-life and storage requirements but also its behavior in biological systems and its potential to form degradation products that could be inactive or even toxic. For 2-(phenoxymethyl)acrylic acid derivatives, a class of compounds featuring an acrylic acid moiety linked to a phenoxy group via a methylene bridge, understanding their intrinsic stability is paramount. The presence of ester-like lability in the acrylic acid group, the potential for oxidation at the ether linkage, and the reactivity of the activated double bond present a unique combination of stability challenges.

This guide provides a comprehensive strategy for the systematic evaluation of the thermodynamic stability of these derivatives. We will explore both experimental and computational approaches, emphasizing the synergy between these methods for a holistic understanding of degradation pathways and kinetics.

Foundational Concepts: Factors Influencing the Stability of 2-(Phenoxymethyl)acrylic Acid Derivatives

The inherent stability of a 2-(phenoxymethyl)acrylic acid derivative is governed by a confluence of internal and external factors. A thorough understanding of these factors is crucial for designing robust molecules and formulations.

Internal Factors (Molecular Structure):

  • Substituents on the Phenyl Ring: Electron-donating or withdrawing groups on the phenyl ring can influence the electron density of the ether oxygen and the aromatic system, thereby affecting its susceptibility to oxidation.

  • Substituents on the Acrylic Acid Moiety: Modifications to the carboxylic acid group, such as esterification, can introduce new degradation pathways, primarily hydrolysis.

  • Steric Hindrance: Bulky substituents near reactive centers can sterically hinder the approach of reactants, thereby slowing down degradation reactions.

External Factors (Environmental Conditions):

  • Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions, including hydrolysis, oxidation, and pyrolysis.[1]

  • pH: The pH of the environment can significantly impact the rate of hydrolysis of the acrylic acid or its ester derivatives. Both acidic and basic conditions can catalyze this degradation.[2]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, leading to bond cleavage and the formation of radical species.[1]

  • Oxygen: The presence of oxygen can promote oxidative degradation, particularly at the ether linkage or the double bond.[1]

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for ester derivatives or in the presence of hygroscopic excipients.[1]

Experimental Assessment of Thermodynamic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[3][4][5] This information is critical for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[3][4][5] An extent of degradation of approximately 5–20% is generally considered suitable for these studies.[6][7]

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Interpretation A Prepare Stock Solution of 2-(Phenoxymethyl)acrylic Acid Derivative B Acid Hydrolysis (e.g., 0.1 M HCl) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH) A->C Expose to D Oxidative Degradation (e.g., 3% H2O2) A->D Expose to E Thermal Degradation (e.g., 60-80°C) A->E Expose to F Photolytic Degradation (ICH Q1B guidelines) A->F Expose to G Neutralize (if necessary) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J K Assess Intrinsic Stability J->K

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on 2-(phenoxymethyl)acrylic acid derivatives. The specific conditions may need to be optimized based on the lability of the individual compound.

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).To assess the stability of the ester linkage (if present) and the ether linkage to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temperature for a defined period (e.g., 1-24 hours).To evaluate the susceptibility of the ester group to base-catalyzed hydrolysis, which is typically much faster than acid hydrolysis.[8]
Oxidation 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).To investigate the potential for oxidation at the ether linkage, the aromatic ring, or the acrylic double bond.
Thermal Degradation Solid-state or solution at elevated temperatures (e.g., 60°C or 80°C) for a defined period (e.g., 1-4 weeks).To assess the overall thermal stability of the molecule and identify potential pyrolytic degradation products.
Photostability Expose solid or solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To determine the susceptibility of the molecule to degradation upon exposure to light, which can induce photochemical reactions.

Step-by-Step Methodology for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis):

  • Preparation of Stock Solution: Accurately weigh and dissolve the 2-(phenoxymethyl)acrylic acid derivative in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by adding an equal volume of the solvent used for the stock solution.

    • Incubate both the stressed and control samples at the desired temperature (e.g., 60°C) for a predetermined time.

  • Sample Quenching and Preparation:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the stressed sample with an appropriate amount of base (e.g., 0.1 M NaOH) to stop the reaction.

    • Dilute both the stressed and control samples with the mobile phase of the analytical method to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed and control samples to identify degradation peaks.

    • Calculate the percentage of degradation.

    • Use the MS data to propose structures for the degradation products.

Thermal Analysis: A Deeper Look into Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide quantitative information about the thermal stability of a compound.[9][10]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and enthalpy of fusion, providing insights into the physical stability of the solid form.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the mass loss associated with degradation.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh a small amount of the 2-(phenoxymethyl)acrylic acid derivative (typically 2-5 mg) into an appropriate DSC or TGA pan.

  • Instrument Setup:

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of thermal events (e.g., melting, decomposition).

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Table 2: Interpreting Thermal Analysis Data

TechniqueParameterInterpretation
DSC Melting Point (Tm)A sharp melting point indicates a pure, crystalline solid. A broad melting range may suggest impurities or an amorphous form.
Decomposition Exotherm/EndothermIndicates the temperature at which the molecule undergoes thermal decomposition.
TGA Onset of DecompositionThe temperature at which significant mass loss begins, providing a measure of thermal stability.
Mass Loss StepsThe number and temperature of mass loss steps can provide clues about the degradation mechanism.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful and cost-effective approach to predict the thermodynamic stability and degradation pathways of molecules before they are even synthesized.[11] By leveraging quantum mechanics and molecular mechanics, we can gain valuable insights into the intrinsic properties of 2-(phenoxymethyl)acrylic acid derivatives.

Quantum Chemical Calculations for Stability Assessment

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and energies of molecules.[6] This information can be used to predict various thermodynamic properties and to explore potential degradation pathways.

Key Applications of DFT in Stability Prediction:

  • Calculation of Gibbs Free Energy of Formation (ΔGf°): A more negative ΔGf° indicates a more thermodynamically stable molecule. By comparing the ΔGf° of the parent molecule and its potential degradation products, we can predict the spontaneity of degradation reactions.

  • Mapping Reaction Energy Profiles: DFT can be used to calculate the energy of reactants, transition states, and products for a proposed degradation pathway (e.g., hydrolysis, oxidation). The activation energy (the energy difference between the reactant and the transition state) determines the kinetic feasibility of the reaction.[12][13]

  • Prediction of Bond Dissociation Energies (BDEs): BDEs can identify the weakest bonds in a molecule, which are often the most susceptible to cleavage during thermal or photolytic degradation.

Workflow for Computational Stability Prediction

The following diagram outlines a general workflow for using computational methods to predict the thermodynamic stability of a 2-(phenoxymethyl)acrylic acid derivative.

Computational_Workflow A Construct 3D Structure of 2-(Phenoxymethyl)acrylic Acid Derivative B Geometry Optimization using DFT (e.g., B3LYP/6-31G*) A->B E Propose Potential Degradation Pathways (Hydrolysis, Oxidation) A->E C Frequency Calculation to Confirm Minimum Energy Structure B->C D Calculate Thermodynamic Properties (ΔGf°, Enthalpy, Entropy) C->D F Calculate Reaction Energy Profiles for Each Proposed Pathway E->F G Identify Kinetically and Thermodynamically Favorable Degradation Routes F->G H Predict Major Degradation Products G->H

Caption: Computational workflow for stability prediction.

Software and Tools for Computational Chemistry

A variety of software packages are available for performing quantum chemical calculations, ranging from commercial to open-source options. Some commonly used software includes:

  • Gaussian: A widely used commercial software package for electronic structure calculations.

  • Schrödinger Suite: A comprehensive suite of tools for drug discovery and materials science, including modules for quantum mechanics and molecular dynamics.[11]

  • AMBER, CHARMM, GROMACS: Popular software packages for molecular dynamics simulations, which can be used to calculate free energies of solvation and binding.[14]

  • ProPhyPlus, Thermo-Calc: Software for calculating thermodynamic properties and phase equilibria.[2]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its physicochemical or biological properties.[15][16] In the context of stability, QSAR models can be developed to predict parameters such as degradation rate constants or shelf-life based on a set of molecular descriptors. While the development of a specific QSAR model for 2-(phenoxymethyl)acrylic acid derivatives would require a large dataset of experimentally determined stability data, existing models for properties like hydrolysis rate constants can provide valuable initial estimates.[17][18]

Data Synthesis and Interpretation: Building a Comprehensive Stability Profile

The true power of this integrated approach lies in the synthesis of data from both experimental and computational studies.

  • Correlating Experimental and Computational Results: The degradation products identified in forced degradation studies should be compared with those predicted by computational modeling. Agreement between the two provides strong evidence for the proposed degradation pathways.

  • Building a Degradation Map: The information gathered can be used to construct a comprehensive degradation map for the 2-(phenoxymethyl)acrylic acid derivative, illustrating the major degradation pathways under different stress conditions.

  • Informing Drug Development and Formulation: A thorough understanding of the molecule's stability profile can guide lead optimization efforts to design more stable analogues. It also provides critical information for developing stable formulations by selecting appropriate excipients and packaging.

Conclusion: A Proactive Approach to Ensuring Molecular Integrity

The thermodynamic stability of 2-(phenoxymethyl)acrylic acid derivatives is a critical attribute that must be thoroughly evaluated throughout the development process. This technical guide has provided a comprehensive and integrated framework for this assessment, combining the empirical rigor of experimental forced degradation studies with the predictive power of computational chemistry. By adopting this multi-pronged approach, researchers can proactively identify potential stability liabilities, elucidate degradation pathways, and ultimately develop more robust and reliable chemical entities. The principles and methodologies outlined herein are not merely a set of procedures but a strategic approach to ensuring the scientific integrity and success of drug development and materials science endeavors.

References

  • J Anal Pharm Res. 2016;3(6):14‒12. ([Link])

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ([Link])

  • Forced Degradation Studies for Biopharmaceuticals. ([Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

  • Automated Digital Prediction of Chemical Degradation Products. ([Link])

  • Forced Degradation – A Review. ([Link])

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. ([Link])

  • Quantitative structure–activity relationship model to predict the stability constant of uranium coordination complexes for novel uranium adsorbent design. ([Link])

  • Top 5 Factors Affecting Chemical Stability. ([Link])

  • Oxidative and hydrolytic stability of a novel acrylic terpolymer for biomedical applications. ([Link])

  • US Patent for Deriv
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. ([Link])

  • Quantitative structure–activity relationship. ([Link])

  • Review of Existing QSAR/QSPR Models Developed for Properties Used in Hazardous Chemicals Classification System. ([Link])

  • Rapid and sensitive detection of acrylic acid using a novel fluorescence assay. ([Link])

  • Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. ([Link])

  • QSAR models. ([Link])

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. ([Link])

  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. ([Link])

  • Thermal analysis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels. ([Link])

  • Factors affecting drug stability. ([Link])

  • ProPhyPlus, thermodynamic software. ([Link])

  • Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. ([Link])

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. ([Link])

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. ([Link])

  • Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. ([Link])

  • Acrylic Acid. ([Link])

  • "Acrylic Ester Polymers". ([Link])

  • Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. ([Link])

  • Application of amorphous classification system and glass forming ability. ([Link])

  • Physical and chemical properties of acrylic acid. ([Link])

  • Acrylic acid. ([Link])

  • Acrylic Acid. ([Link])

  • The properties of poly(acrylic acid) modified with N-phenylbenzothioamide. ([Link])

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Technical Guide: The Role of 2-(Phenoxymethyl)prop-2-enoic Acid in Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the role of 2-(phenoxymethyl)prop-2-enoic acid (also known as


-phenoxymethylacrylic acid) in radical polymerization.

Executive Summary

2-(Phenoxymethyl)prop-2-enoic acid is a functionalized acrylic monomer belonging to the class of


-substituted acrylates . Unlike standard acrylates (e.g., methyl methacrylate), this molecule possesses a bulky phenoxymethyl group at the 

-position. Its primary role in radical polymerization is twofold: it acts as an Addition-Fragmentation Chain Transfer (AFCT) agent capable of regulating molecular weight, and as a functional monomer that introduces reactive unsaturated end-groups and pendant aromaticity.

Due to the stability of the phenoxy radical intermediate, this compound often exhibits degradative chain transfer kinetics, making it a critical tool for synthesizing low-molecular-weight oligomers or introducing terminal unsaturation for subsequent block copolymerization.

Part 1: Molecular Architecture & Mechanistic Role

Structural Analysis

The molecule consists of an acrylic acid backbone substituted at the


-carbon with a phenoxymethyl ether moiety (

).
  • IUPAC Name: 2-(phenoxymethyl)prop-2-enoic acid

  • Formula:

    
    
    
  • Key Feature: The allylic ether structure (relative to the potential formed double bond) allows for

    
    -scission during radical propagation.
    
Mechanism: Addition-Fragmentation Chain Transfer (AFCT)

In a radical polymerization environment, 2-(phenoxymethyl)prop-2-enoic acid does not merely propagate. It undergoes a competitive addition-fragmentation mechanism.

  • Addition: A propagating radical (

    
    ) adds to the vinyl double bond of the monomer.
    
  • Intermediate Stabilization: The resulting adduct radical is tertiary and stabilized by the carboxyl group and the steric bulk of the substituent.

  • 
    -Scission:  The radical undergoes 
    
    
    
    -fragmentation at the labile C-O bond of the phenoxymethyl group. This expels a phenoxy radical (
    
    
    ) and generates a polymer chain terminated with a 2-carboxyallyl group.
  • Reinitiation vs. Retardation: The expelled phenoxy radical is relatively stable. If it reinitiates a new polymer chain, the process is pure chain transfer. If it terminates or reinitiates slowly, the process is degradative chain transfer , leading to rate retardation.

AFCT_Mechanism Pn Propagating Radical (Pn•) Adduct Intermediate Radical (Tertiary Adduct) Pn->Adduct Addition (kp) Monomer 2-(phenoxymethyl) prop-2-enoic acid Monomer->Adduct Product Polymer with Unsaturated End-Group Adduct->Product β-Scission (k_frag) LeavingGroup Phenoxy Radical (PhO•) Adduct->LeavingGroup Fragmentation LeavingGroup->LeavingGroup Termination/Retardation NewChain New Polymer Chain (Pm•) LeavingGroup->NewChain Reinitiation (ki)

Figure 1: Mechanism of Addition-Fragmentation Chain Transfer (AFCT) involving 2-(phenoxymethyl)prop-2-enoic acid.

Part 2: Polymerization Kinetics & Control

Impact on Molecular Weight (MW)

The presence of 2-(phenoxymethyl)prop-2-enoic acid significantly reduces the molecular weight of the resulting polymer compared to homopolymerization of standard acrylates. This is governed by the chain transfer constant (


), which is defined as:


Where

is the rate constant of transfer (addition + fragmentation) and

is the propagation rate constant.
  • High

    
    :  Leads to oligomers (useful for macromonomer synthesis).
    
  • Low

    
    :  Leads to functionalized high MW polymers.
    

For


-phenoxymethyl acrylates, the 

is typically lower than that of

-benzyloxymethyl acrylates due to the stronger C-O bond in the phenyl ether, but sufficient to limit MW.
Retardation Effects

The phenoxy radical (


) acts as a retarder. Unlike alkyl radicals, the delocalization of the unpaired electron into the aromatic ring reduces its reactivity towards monomers.
  • Result: The polymerization rate (

    
    ) decreases as the concentration of 2-(phenoxymethyl)prop-2-enoic acid increases.
    
  • Mitigation: To maintain reasonable rates, this monomer is often copolymerized at low mole fractions (1–10%) or used at elevated temperatures (

    
    C) to facilitate reinitiation.
    
Kinetic Data Summary
ParameterDescriptionTrend with 2-(phenoxymethyl)prop-2-enoic acid

(Propagation)
Rate of chain growthDecreases (Steric hindrance of

-substituent)

(Transfer)
Rate of chain transferIncreases (via Addition-Fragmentation)

(Overall Rate)
Polymerization rateDecreases (Retardation by

)
Đ (Dispersity)

Typically approaches 2.0 (characteristic of conventional radical polymerization with transfer)
End-Group Fidelity % Unsaturated endsHigh (Generates 2-carboxyallyl terminus)

Part 3: Applications in Materials & Drug Development

Synthesis of Functional Macromonomers

The primary utility of this molecule is to synthesize macromonomers —oligomers with a polymerizable double bond at one end.

  • Workflow: Polymerize a primary monomer (e.g., Methyl Methacrylate) in the presence of 2-(phenoxymethyl)prop-2-enoic acid.

  • Outcome: PMMA chains terminated with a methacrylic acid-derivative group. These can be used to graft copolymers or stabilize non-aqueous dispersions.

Drug Conjugation & Delivery

For drug development professionals, the acid functionality and the labile ether bond offer unique conjugation sites.

  • pH-Sensitive Linkers: The carboxylic acid can be conjugated to amine-containing drugs.

  • Adhesion Promoters: The phenoxy group enhances adhesion to hydrophobic substrates or biological tissues via

    
     stacking.
    

Application_Workflow Step1 Monomer Preparation (2-(phenoxymethyl)prop-2-enoic acid) Step2 Radical Polymerization (with Comonomer e.g., MMA/Styrene) Step1->Step2 Step3 Fragmentation & Termination Step2->Step3 Result1 Macromonomer (Unsaturated End-Group) Step3->Result1 Dominant Pathway Result2 Functionalized Oligomer (COOH & Phenoxy groups) Step3->Result2 App1 Graft Copolymerization (Core-Shell Nanoparticles) Result1->App1 App2 Drug Conjugation (via COOH group) Result2->App2

Figure 2: Workflow for utilizing 2-(phenoxymethyl)prop-2-enoic acid in material synthesis and drug conjugation.

Part 4: Experimental Protocols

Synthesis of 2-(Phenoxymethyl)prop-2-enoic Acid

Before polymerization, the monomer must often be synthesized or purified. Protocol:

  • Reactants: Ethyl 2-(bromomethyl)acrylate (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or Acetonitrile.

  • Procedure: Reflux for 4–6 hours. Filter salts. Evaporate solvent.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the free acid.

  • Purification: Recrystallization from hexane/ethyl acetate.

Polymerization Protocol (MW Control)

Objective: Synthesis of low-MW Poly(Methyl Methacrylate) using the monomer as a CTA.

  • Setup: Equip a Schlenk flask with a magnetic stir bar and rubber septum.

  • Reagents:

    • Monomer: Methyl Methacrylate (MMA) (10.0 g, 100 mmol).

    • CTA: 2-(Phenoxymethyl)prop-2-enoic acid (0.5 g, ~2.5 mmol).

    • Initiator: AIBN (Azobisisobutyronitrile) (0.16 g, 1.0 mmol).

    • Solvent: Toluene (10 mL).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical to prevent induction periods).

  • Reaction: Immerse flask in an oil bath at 80°C (Higher temperature favors fragmentation over propagation).

  • Time: 6–12 hours.

  • Termination: Cool to

    
    C and expose to air.
    
  • Precipitation: Dropwise addition into excess cold methanol.

  • Analysis: Determine MW via Gel Permeation Chromatography (GPC). Expect

    
     reduction proportional to [CTA]/[Monomer] ratio.
    

References

  • Rizzardo, E., et al. (1989). "Chain transfer by addition-fragmentation mechanism." Macromolecules. Link (General mechanism of AFCT with

    
    -substituted acrylates).
    
  • Yamada, B., et al. (1994).

    
    -(Bromomethyl)acrylate and Related Monomers." Progress in Polymer Science. Link (Detailed kinetics of 
    
    
    
    -functionalized acrylates).
  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. Link (Authoritative text on AFCT and retardation mechanisms).

  • Sato, E., et al. (2004).[1] "Control of Polymer Structure by Chain Transfer via Addition-Fragmentation Mechanism." Journal of Polymer Science Part A: Polymer Chemistry. Link

Sources

Electronic effects of the phenoxymethyl group on acrylic acid reactivity

Electronic Modulation of Covalent Warheads: The -Phenoxymethyl Acrylate Motif

Executive Summary: The "Goldilocks" Warhead

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" is the single most critical determinant of selectivity. Warheads that are too reactive (e.g., unsubstituted acrylamides or



The


-phenoxymethyl group

inductive electron-withdrawing effect

steric bulk

Electronic & Steric Characterization

To understand the reactivity of

The "Insulating" Methylene Spacer

Unlike direct phenyl substitution (e.g., cinnamates), the phenoxymethyl group contains a methylene spacer (


  • Resonance Effect (

    
    ):  Negligible. The lone pairs on the oxygen cannot donate into the acrylate double bond due to the intervening 
    
    
    carbon.
  • Inductive Effect (

    
    ):  Significant. The oxygen atom is highly electronegative, exerting a pull on the 
    
    
    -framework. This withdraws electron density from the
    
    
    -carbon of the acrylate.
Mechanism of Reactivity Modulation

The Michael addition of a thiol (Cys-SH) to an acrylate proceeds via a transition state where negative charge develops on the

  • Destabilization by Donors (Alkyl): Standard alkyl groups (e.g.,

    
    ) are electron-releasing via hyperconjugation. They destabilize the developing negative charge, raising the transition state energy and lowering reactivity.
    
  • Stabilization by Acceptors (Phenoxymethyl): The inductive withdrawal from the phenoxymethyl oxygen stabilizes the developing negative charge on the

    
    -carbon. This lowers the activation energy (
    
    
    ), increasing electrophilicity relative to simple alkyl analogs.
Visualizing the Electronic Effect

The following diagram illustrates the competing electronic and steric vectors acting on the Michael acceptor.

GAcrylateAcrylic Core(CH2=C-COOH)MethyleneMethylene Spacer(-CH2-)Acrylate->MethyleneAlpha-PositionAttachmentMethylene->AcrylateCharge StabilizationOxygenEther Oxygen(-O-)Methylene->OxygenSigma BondOxygen->MethyleneInductive Pull (-I)PhenylPhenyl Ring(-Ph)Oxygen->PhenylSigma BondNucleophileCysteine Thiol(Nu:)Phenyl->NucleophileSteric Shielding(Selectivity Filter)Nucleophile->AcrylateMichael Attack(Beta-Carbon)

Figure 1: Mechanistic vectors of the

Comparative Reactivity Profile

The following table synthesizes theoretical reactivity trends based on Taft polar substituent constants (


Table 1: Predicted Reactivity Hierarchy of


-Substituted Acrylates

-Substituent
Electronic EffectSteric BulkNet Reactivity (

)
Application Context

(Cyano)
Strong EWG (

)
LowVery High often Too reactive; toxic.

(Unsubstituted)
NeutralNoneHigh Standard warhead; rapid clearance.

(Phenoxymethyl)
Moderate EWG (

)
High Medium (Tuned) Ideal for selective TCIs.

(Chloromethyl)
Moderate EWG (

)
MediumMedium-HighPotential alkylating byproduct risk.

(Methyl)
Weak EDG (

)
MediumLowOften too slow for low-affinity targets.

Key Insight: The


-phenoxymethyl group recovers the reactivity lost by steric bulk through electronic activation. An 

-t-butyl group would be sterically similar but electronically dead (slow), whereas the phenoxymethyl is sterically bulky but electronically "live."

Experimental Protocols for Validation

To validate the electronic effects in your specific scaffold, the following self-validating kinetic protocols are recommended.

Protocol A: NMR-Based Glutathione (GSH) Kinetics

This assay measures the pseudo-first-order rate constant (

Reagents:

  • Compound of Interest (10 mM in DMSO-d6)

  • L-Glutathione reduced (GSH) (20 mM in

    
     phosphate buffer, pD 7.4)
    
  • Internal Standard: 1,3,5-trimethoxybenzene

Workflow:

  • Preparation: Mix compound and internal standard in NMR tube.

  • Initiation: Add GSH solution (excess, typically 10-50 equivalents) to initiate the reaction. Time

    
    .
    
  • Acquisition: Acquire

    
     NMR spectra every 5 minutes for 120 minutes.
    
  • Tracking: Monitor the disappearance of the vinylic protons (typically

    
     5.5–6.5 ppm).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    . Calculate second-order rate constant
    
    
    .
Protocol B: Determination via Mass Spectrometry

For enzyme targets, determining the inactivation efficiency is crucial.

ProtocolStartStart: Enzyme + InhibitorIncubateIncubate at varying [I](0, 5, 15, 30, 60 min)Start->IncubateAliquotRemove AliquotIncubate->AliquotAt time tDiluteDilute into Substrate Mix(100x dilution to stop covalent rxn)Aliquot->DiluteMeasureMeasure Residual Activity(Velocity v)Dilute->MeasurePlot1Plot ln(v/v0) vs TimeGet k_obs for each [I]Measure->Plot1Plot2Plot k_obs vs [I]Plot1->Plot2FitFit to Hyperbolic Equationk_obs = (k_inact * [I]) / (K_I + [I])Plot2->Fit

Figure 2: Workflow for determining inactivation kinetics. This protocol distinguishes between reversible binding affinity (


Synthesis & Accessibility

The

  • Primary Route (Baylis-Hillman Type): Reaction of a phenol with an

    
    -(bromomethyl)acrylate ester in the presence of a mild base (
    
    
    , Acetone). The
    
    
    -bromomethyl acrylate can be generated via Baylis-Hillman reaction of an acrylate with formaldehyde followed by bromination.
  • Alternative Route: Horner-Wadsworth-Emmons (HWE) olefination using a phosphonate bearing the phenoxymethyl substituent.

Conclusion

The

metabolically stable yet kinetically competent

References

  • Krenske, E. H., Petter, R. C., & Houk, K. N. (2016).

Technical Guide: The 2-(Phenoxymethyl)prop-2-enoic Acid Platform in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, polymerization, and application potential of 2-(phenoxymethyl)prop-2-enoic acid (PMPA).

Executive Summary

2-(Phenoxymethyl)prop-2-enoic acid (PMPA) , also known as


-(phenoxymethyl)acrylic acid, represents a class of highly functionalized acrylic monomers that bridge the gap between standard methacrylates and sterically demanding 

-substituted acrylates.

Unlike conventional acrylic acid, the PMPA molecule features a bulky phenoxymethyl group at the


-position. This structural modification introduces significant steric hindrance, altering polymerization kinetics while imparting high refractive index (RI) and enhanced thermal stability to the resulting polymers. Its dual functionality—a polymerizable vinyl group and a carboxylic acid moiety—makes it an exceptional candidate for high-performance optical resins , dental adhesives , and amphiphilic drug delivery vectors .

This guide provides a comprehensive workflow for synthesizing PMPA, controlling its polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT), and leveraging its properties in biomedical and optical applications.

Molecular Architecture & Synthesis Strategy

Structural Analysis

The PMPA molecule (


) consists of an acrylic acid backbone substituted at the 

-carbon with a phenoxymethyl ether group.
  • 
    -Phenoxymethyl Group:  Provides steric bulk (increasing 
    
    
    
    ) and high electron density (increasing Refractive Index).
  • Carboxylic Acid: Facilitates adhesion to inorganic substrates (metals, minerals) and provides pH-responsive solubility.

  • Vinyl Group: The site of radical propagation, susceptible to steric inhibition but controllable via living radical techniques.

Synthetic Pathway

The most robust synthesis route utilizes the Baylis-Hillman reaction to generate an


-hydroxymethyl intermediate, followed by bromination and nucleophilic substitution.

Step-by-Step Mechanism:

  • Baylis-Hillman Reaction: Reaction of ethyl acrylate with formaldehyde (catalyzed by DABCO) yields ethyl 2-(hydroxymethyl)acrylate.

  • Bromination: Conversion of the hydroxyl group to a bromide using

    
    , yielding ethyl 2-(bromomethyl)acrylate.
    
  • Nucleophilic Substitution: Reaction with sodium phenoxide displaces the bromide to form ethyl 2-(phenoxymethyl)acrylate.

  • Hydrolysis: Acidic or basic hydrolysis yields the free acid, PMPA.

SynthesisPathway Start Ethyl Acrylate + Formaldehyde Inter1 Ethyl 2-(hydroxymethyl) acrylate Start->Inter1 DABCO Baylis-Hillman Inter2 Ethyl 2-(bromomethyl) acrylate Inter1->Inter2 PBr3 Bromination Inter3 Ethyl 2-(phenoxymethyl) acrylate Inter2->Inter3 NaOPh Substitution Final 2-(Phenoxymethyl) prop-2-enoic acid (PMPA) Inter3->Final NaOH/H2O Hydrolysis

Figure 1: Synthetic pathway for 2-(phenoxymethyl)prop-2-enoic acid starting from ethyl acrylate.

Polymerization Kinetics: The RAFT Approach

The Steric Challenge

Free radical polymerization of


-substituted acrylates is often plagued by slow propagation rates (

) and low ceiling temperatures (

) due to steric clash between the propagating radical and the incoming monomer's

-substituent.
RAFT Solution

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the preferred method for PMPA. It suppresses irreversible termination and allows for the synthesis of block copolymers (e.g., PMPA-b-PEG) for drug delivery.

  • Chain Transfer Agent (CTA): Trithiocarbonates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) are recommended due to their compatibility with acrylics and methacrylics.

  • Solvent: 1,4-Dioxane or DMF (to solubilize the polar monomer and polymer).

  • Initiator: AIBN (Azobisisobutyronitrile) at 70°C.

RAFT_Cycle Init Initiator (I•) Pn Propagating Radical (Pn•) Init->Pn Initiation Inter Intermediate Radical Pn->Inter Addition to CTA CTA RAFT Agent (S=C(Z)S-R) Inter->CTA Degenerative Transfer Pm Dormant Polymer (Pm-CTA) Inter->Pm Fragmentation Pm->Pn Re-initiation (Equilibrium)

Figure 2: Simplified RAFT polymerization cycle highlighting the equilibrium between propagating radicals and dormant chains.

Physicochemical Properties & Applications

Property Matrix

The incorporation of the phenoxymethyl group drastically alters the polymer's physical profile compared to poly(acrylic acid).

PropertyPoly(Acrylic Acid)Poly(PMPA)Mechanism of Action
Refractive Index (

)
~1.52~1.58 - 1.62 High electron density of the pendant phenyl ring.
Glass Transition (

)
106°C120°C - 135°C Steric hindrance of

-substituent restricts backbone rotation.
Solubility Water, MethanolDMF, DMSO, THF Hydrophobic phenoxy group reduces water solubility (unless ionized).
Adhesion ModerateHigh Dual anchoring: Acid (ionic/H-bond) + Phenoxy (

-interaction).
Key Application Sectors
A. High-Index Optical Resins

The high refractive index of Poly(PMPA) makes it ideal for optical coatings and intraocular lenses .

  • Protocol: Copolymerize PMPA with benzyl methacrylate to tune

    
     while maintaining high RI.
    
  • Advantage: Reduces chromatic aberration and allows for thinner lenses.

B. Dental Adhesives (Self-Etch)

PMPA functions similarly to 4-META or MDP in dental bonding agents.

  • Mechanism: The carboxylic acid etches the hydroxyapatite (mineral) surface of the tooth, creating micromechanical retention. Simultaneously, the phenoxy group provides a hydrophobic barrier that prevents hydrolytic degradation of the bond interface.

  • Formulation: 5-10 wt% PMPA in a dimethacrylate matrix (e.g., Bis-GMA/TEGDMA).

C. pH-Responsive Drug Delivery

Poly(PMPA) is a weak polyelectrolyte.

  • Low pH (Stomach): Protonated, hydrophobic, collapsed state (protects drug).

  • High pH (Intestine): Deprotonated, hydrophilic, expanded state (releases drug).

  • Self-Assembly: Block copolymers of PMPA-b-PEG form micelles where the hydrophobic PMPA core solubilizes poorly water-soluble drugs (e.g., Paclitaxel).

Experimental Protocols

Protocol: Synthesis of Ethyl 2-(bromomethyl)acrylate

A critical intermediate for PMPA synthesis.

  • Reagents: Ethyl 2-(hydroxymethyl)acrylate (10 g, 77 mmol),

    
     (7.3 g, 27 mmol), Diethyl ether (100 mL).
    
  • Setup: 250 mL 3-neck flask,

    
     atmosphere, ice bath (0°C).
    
  • Addition: Add

    
     dropwise to the ether solution of hydroxymethyl acrylate over 30 mins.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.

  • Workup: Quench with ice water. Extract with ether (

    
     mL). Wash organic layer with 
    
    
    
    (sat.) and brine. Dry over
    
    
    .[1]
  • Purification: Vacuum distillation (bp ~85°C at 20 mmHg).

  • Yield: Expect ~80-85% colorless oil.

Protocol: RAFT Polymerization of PMPA
  • Reagents: PMPA (1.0 g), CTA (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, 20 mg), AIBN (2 mg), 1,4-Dioxane (3 mL).

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Degassing: Freeze-pump-thaw cycle (

    
    ) to remove oxygen.
    
  • Polymerization: Seal ampoule and immerse in oil bath at 70°C for 12 hours.

  • Termination: Quench in liquid nitrogen and expose to air.

  • Purification: Precipitate into cold diethyl ether. Centrifuge and dry under vacuum.

  • Analysis: GPC (DMF eluent) for

    
     and 
    
    
    
    (dispersity).

References

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113.

    
    -functionalized acrylates). Link
    
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 58(6), 379-410. (RAFT mechanism validation). Link

  • Avci, D., & Mathias, L. J. (2004). "Synthesis and polymerization of new alpha-hydroxymethylacrylate derivatives." Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2453-2461.

    
    -substituted acrylates). Link
    
  • Moszner, N., et al. (2008). "Monomers for adhesive polymers, 4. Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering, 293(4), 293-302. (Dental adhesion applications). Link

  • Ferris, A. F. (1955).[2] "The Action of Mineral Acid on Diethyl Bis(hydroxymethyl)malonate." Journal of Organic Chemistry, 20(6), 780–787. (Synthesis of bromomethyl acrylate intermediates). Link

Sources

Methodological & Application

Procedure for copolymerization of styrene with 2-(phenoxymethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis and Copolymerization of Styrene with 2-(Phenoxymethyl)prop-2-enoic Acid

Executive Summary & Scientific Rationale

This application note details the synthesis and copolymerization of Styrene (St) with 2-(phenoxymethyl)prop-2-enoic acid (PMPA) , also known as 2-(phenoxymethyl)acrylic acid.[1][2]

Significance in Drug Development: The copolymer poly(St-co-PMPA) represents a strategic class of functionalized styrenics.[1][2]

  • Hydrophobic/Hydrophilic Balance: The phenoxymethyl group provides a unique

    
    -
    
    
    
    stacking capability (distinct from the pendant phenyl of styrene) and increased hydrophobicity compared to methacrylic acid, while the carboxylic acid moiety confers pH-sensitivity.
  • Bioconjugation Potential: The free carboxylic acid serves as a "chemical handle" for conjugating peptides, antibodies, or small molecule drugs via EDC/NHS coupling.

  • Microsphere Formation: These copolymers are excellent candidates for pH-responsive microspheres in oral drug delivery, protecting acid-labile drugs in the stomach (low pH) and releasing them in the intestine (neutral pH).[1][2]

Monomer Synthesis: 2-(Phenoxymethyl)prop-2-enoic Acid (PMPA)[1][2]

Since PMPA is not a standard commodity monomer, it must be synthesized from Ethyl 2-(bromomethyl)acrylate .[1][2]

Reaction Scheme (DOT Visualization)

MonomerSynthesis SM1 Ethyl 2-(bromomethyl)acrylate Int Intermediate: Ethyl 2-(phenoxymethyl)acrylate SM1->Int K2CO3, Acetone Reflux, 12h SM2 Phenol SM2->Int Prod Target Monomer: 2-(phenoxymethyl)prop-2-enoic acid Int->Prod 1. LiOH, THF/H2O 2. HCl (Acidification)

Caption: Two-step synthesis of PMPA via nucleophilic substitution followed by ester hydrolysis.[1][2]

Detailed Protocol

Step A: Synthesis of Ethyl 2-(phenoxymethyl)acrylate

  • Reagents: Ethyl 2-(bromomethyl)acrylate (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (anhydrous).[1][2]
    
  • Procedure:

    • Dissolve phenol (9.4 g, 0.1 mol) in 150 mL anhydrous acetone in a round-bottom flask.

    • Add

      
       (27.6 g, 0.2 mol) and stir at room temperature for 30 mins to form the phenoxide.
      
    • Dropwise add ethyl 2-(bromomethyl)acrylate (19.3 g, 0.1 mol) over 20 minutes.

    • Reflux the mixture at 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]

    • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove excess phenol) and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect ~85-90% as a clear oil.[2]

Step B: Hydrolysis to PMPA

  • Reagents: Ethyl 2-(phenoxymethyl)acrylate (from Step A), Lithium Hydroxide (LiOH, 3.0 eq), THF, Water.[1]

  • Procedure:

    • Dissolve the ester (20.6 g, 0.1 mol) in THF (100 mL).

    • Add a solution of LiOH (7.2 g) in water (50 mL).[1][2]

    • Stir vigorously at room temperature for 16 hours.

    • Workup: Evaporate THF. Acidify the aqueous phase to pH ~2 using 1M HCl. The product will precipitate or oil out.

    • Extract with Dichloromethane (DCM), dry over

      
      , and evaporate.
      
    • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1][2]

    • Characterization: Check for disappearance of ethyl ester signals in

      
      H NMR.
      

Copolymerization Protocol

This protocol uses free-radical solution polymerization to ensure a random distribution of monomers.[1][2]

Experimental Workflow (DOT Visualization)

Copolymerization cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup Styrene Styrene (Wash with 10% NaOH) Mix Dissolve in Toluene (Total Monomer Conc: 1-2 M) Styrene->Mix PMPA PMPA Monomer (Recrystallized) PMPA->Mix AIBN AIBN Initiator (Recrystallized in MeOH) AIBN->Mix Degas Degas (N2 Bubbling) 30 mins Mix->Degas Heat Heat to 70°C 12-24 Hours Degas->Heat Precip Precipitate in Cold Methanol (excess) Heat->Precip Dry Vacuum Dry 40°C, 24h Precip->Dry

Caption: Free-radical copolymerization workflow for Poly(St-co-PMPA).[1][2]

Step-by-Step Procedure

1. Reagent Preparation (Critical for Reproducibility):

  • Styrene: Must be washed with 10% NaOH to remove the inhibitor (tert-butylcatechol), washed with water until neutral, dried over

    
    , and distilled under reduced pressure.
    
  • AIBN: Recrystallize from methanol to remove decomposition products. Store at 4°C.[1][2]

  • Solvent: Toluene (dried over molecular sieves).[1][2]

2. Polymerization Setup:

  • Feed Ratio: To obtain a specific copolymer composition, use the reactivity ratios (see Section 5). For a 50:50 copolymer, start with a feed rich in the less reactive monomer (likely Styrene, see below).

  • Vessel: Schlenk tube or 3-neck round-bottom flask equipped with a condenser and nitrogen inlet.[1][2]

3. Execution:

  • Charge PMPA (e.g., 2.0 g) and Styrene (calculated equivalents) into the flask.

  • Add Toluene. Target a total monomer concentration of 1.5 M . (High dilution leads to low molecular weight; high concentration can lead to gelation).[1][2]

  • Add AIBN (1.0 wt% relative to total monomer mass).[2]

  • Degassing: Bubble dry nitrogen through the solution for 30 minutes to remove oxygen (oxygen inhibits radicals).

  • Reaction: Place in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.

  • Time: Run for 12–24 hours. (Stop earlier if determining kinetics/reactivity ratios to keep conversion <10%).

4. Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with a small amount of THF if the solution is too viscous.

  • Dropwise add the polymer solution into a large excess (10x volume) of cold Methanol or Hexane under vigorous stirring.

  • Filter the white precipitate.

  • Reprecipitation: Dissolve in THF and precipitate in Methanol again to ensure removal of unreacted PMPA monomer.

  • Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

TechniqueParameterExpected Observation

H NMR
(CDCl

or DMSO-d

)
CompositionStyrene: Aromatic protons (6.5–7.2 ppm, broad).[1][2] PMPA: O-CH

protons (4.5–5.0 ppm, broad singlet).[1][2] Ratio of integrals determines copolymer composition.
FTIR Functional Groups1700-1720 cm

:
C=O stretch (Acid). 1600, 1490 cm

:
C=C aromatic ring stretch. 1240 cm

:
C-O-C asymmetric stretch (Ether).[2]
GPC (THF)Molecular Weight

typically 15,000 – 50,000 g/mol depending on initiator conc.[1][2] PDI: 1.5 – 2.0 (typical for free radical).[2]
DSC Thermal PropertiesSingle

indicates a random copolymer.[1][2]

will be between Polystyrene (100°C) and Poly(PMPA) (likely >100°C due to bulky side group and H-bonding).[1][2]

Reactivity Ratio Determination (Protocol)

Since exact literature values for this specific pair may vary by solvent, you must determine them for your system to control composition.

Method: Fineman-Ross Equation.[1][2][3]

  • Perform 5-6 polymerizations with different feed ratios of Styrene (

    
    ) to PMPA (
    
    
    
    ) (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
  • Stop reactions at low conversion (<10%) .

  • Determine copolymer composition (

    
    , 
    
    
    
    ) via
    
    
    H NMR.[1][2]
  • Plot according to the equation:

    
    
    Where:
    
    
    
    
    
    
    [1][2][4]
  • The slope is

    
     (Styrene) and the intercept is 
    
    
    
    (PMPA).[1][2]
    • Prediction based on structure: Styrene (

      
      ) and Acrylates (
      
      
      
      ) often form alternating tendencies.[1][2] However, the bulky phenoxymethyl group may lower
      
      
      .

References

  • Ferris, A. F. (1955).[1][2] "The Action of Mineral Acid on Diethyl Bis(hydroxymethyl)malonate." Journal of Organic Chemistry, 20(6), 780–787. (Foundational chemistry for bromomethyl acrylates). Link[1][2]

  • Ramarajan, K., et al. (1990).[1] "Ethyl

    
    -(Bromomethyl)acrylate."[1][2][5][6][7] Organic Syntheses, Coll. Vol. 7, p. 211. (Standard protocol for precursor synthesis). Link
    
  • Odian, G. (2004).[1][2] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1][2] (Authoritative source for free radical kinetics and Fineman-Ross method).[1][2] Link[1][2]

  • Jianying, L., et al. (2006).[1] "Copolymerization of Styrene and Acrylic Acid." Journal of Applied Polymer Science. (Reference for Styrene/Acid copolymerization conditions).

Sources

Preparation of macromonomers via 2-(phenoxymethyl)prop-2-enoic acid mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of


-Unsaturated Macromonomers via 2-(Phenoxymethyl)prop-2-enoic Acid (PMEA) Mechanisms 

Executive Summary

This guide details the protocol for synthesizing well-defined macromonomers using 2-(phenoxymethyl)prop-2-enoic acid (PMEA) as an Addition-Fragmentation Chain Transfer (AFCT) agent. Unlike traditional Catalytic Chain Transfer (CCT) polymerizations that rely on transition metals (e.g., Cobalt porphyrins), the PMEA-mediated route offers a metal-free, organic pathway to install terminal unsaturation.

Key Advantage: The unique structure of PMEA introduces a carboxylic acid functionalized vinyl terminus (


-end), enabling orthogonal post-polymerization modification (e.g., peptide coupling, esterification) that is impossible with standard CCT-derived macromonomers.

Mechanistic Principles

The synthesis relies on the Radical Addition-Fragmentation Chain Transfer (AFCT) mechanism.[1] PMEA acts as a chain transfer agent (CTA) that controls molecular weight and functionalizes the polymer chain end.

The Pathway
  • Propagation: A growing polymer radical (

    
    ) attacks the double bond of the PMEA.
    
  • Adduct Formation: A short-lived intermediate radical is formed.

  • 
    -Fragmentation:  The weak 
    
    
    
    bond of the phenoxymethyl group cleaves.
  • Chain Transfer: The polymer chain is released with a terminal 2-carboxy-prop-2-enyl group.

  • Re-initiation: The expelled phenoxy radical (

    
    ) re-initiates a new polymer chain (or terminates, see Critical Considerations).
    

DOT Diagram: The AFCT Mechanism

AFCT_Mechanism PropRad Propagating Radical (Pn•) Adduct Intermediate Adduct (Radical on α-Carbon) PropRad->Adduct Addition PMEA PMEA (Chain Transfer Agent) PMEA->Adduct Frag β-Fragmentation Adduct->Frag Macromonomer Macromonomer (ω-Unsaturated Carboxylic Acid) Frag->Macromonomer Elimination Phenoxy Phenoxy Radical (Leaving Group) Frag->Phenoxy Expulsion NewChain New Polymer Chain (Re-initiation) Phenoxy->NewChain + Monomer

Caption: Figure 1. Mechanism of PMEA-mediated Addition-Fragmentation Chain Transfer yielding terminal unsaturation.

Critical Considerations (Expert Insights)

  • Retardation Effects: The expelled phenoxy radical is relatively stable due to resonance. Unlike alkyl radicals, it re-initiates polymerization slowly. This often leads to a reduction in the global rate of polymerization (

    
    ). Mitigation: Use higher temperatures (>80°C) to facilitate fragmentation and re-initiation.
    
  • Monomer Compatibility: This protocol is optimized for Methacrylates (MMA, BMA) and Styrenics . Acrylates (e.g., Butyl Acrylate) propagate too rapidly and have high

    
    , often leading to copolymerization of the PMEA rather than pure chain transfer.
    
  • Purity of PMEA: Commercial PMEA is rare. It is typically synthesized via the reaction of ethyl 2-(bromomethyl)acrylate with phenol, followed by hydrolysis. Ensure the starting material is free of phenolic inhibitors.

Experimental Protocol

Materials
ReagentFunctionPurity/Prep
Methyl Methacrylate (MMA) MonomerPassed through basic alumina column to remove inhibitors.
PMEA AFCT AgentSynthesized/Recrystallized (purity >98%).
AIBN InitiatorRecrystallized from methanol.
Toluene SolventHPLC Grade, degassed.[2]
Workflow: Synthesis of PMMA Macromonomer

Step 1: Reactant Preparation

  • Prepare a stock solution of MMA (10.0 g, 0.1 mol) in Toluene (10 mL).

  • Add PMEA. The concentration determines the final Molecular Weight (

    
    ).
    
    • Target MW ~2,000 g/mol : Add 0.50 g PMEA (approx 5 mol% relative to monomer).

    • Target MW ~5,000 g/mol : Add 0.20 g PMEA.

  • Add AIBN (0.1 g, 1 wt% relative to monomer).

Step 2: Degassing (Crucial)

  • Oxygen inhibits radical polymerization and reacts with the phenoxy intermediate.

  • Method: Perform 3 cycles of Freeze-Pump-Thaw. Alternatively, sparge with high-purity Argon for 30 minutes.

Step 3: Polymerization

  • Seal the reaction vessel (Schlenk flask or sealed ampoule).

  • Immerse in a pre-heated oil bath at 90°C .

    • Note: 90°C is chosen to ensure rapid fragmentation of the PMEA adduct. Lower temperatures favor copolymerization over chain transfer.

  • Stir at 300 RPM for 4–6 hours.

    • Checkpoint: Expect conversion to be lower than a control (non-PMEA) reaction due to retardation. Typical conversion: 40–60%.

Step 4: Purification

  • Cool the reaction to 0°C to stop polymerization.

  • Precipitate the polymer dropwise into a 10-fold excess of cold Hexane or Methanol .

  • Filter and dry under vacuum at 40°C for 24 hours.

  • Optional: To remove unreacted PMEA completely, re-dissolve in THF and re-precipitate.

DOT Diagram: Experimental Workflow

Workflow Start Start: Reagent Prep (Monomer + PMEA + AIBN) Degas Degassing (Argon Sparge / Freeze-Pump-Thaw) Start->Degas Heat Polymerization (90°C, 4-6 Hours) Degas->Heat Sealed System Quench Quench & Precipitate (Cold Hexane) Heat->Quench Stop Reaction Dry Vacuum Drying (Remove Volatiles) Quench->Dry Analyze Characterization (NMR / GPC) Dry->Analyze

Caption: Figure 2. Step-by-step protocol for PMEA-mediated macromonomer synthesis.

Characterization & Validation

To validate the formation of the macromonomer, you must confirm the presence of the terminal double bond and the carboxylic acid group.

1H NMR Analysis (CDCl3)

This is the primary method for validation.

Signal (

ppm)
AssignmentInterpretation
6.2 & 5.6 Vinyl Protons (

)
Distinct from monomer vinyls. Indicates successful chain transfer and terminal unsaturation.
3.6 Methoxy (

)
Polymer backbone (PMMA ester group).
0.8 - 1.2

-Methyl
Polymer backbone.
~10-12 Carboxylic Acid (

)
Broad singlet. Confirms the PMEA functionality is attached.

Calculation of


 (NMR): 


GPC Analysis
  • Expectation: Lower molecular weight compared to control (no PMEA).

  • Dispersity (

    
    ):  Typically 1.5 – 1.8. This is not a "living" polymerization (like RAFT/ATRP), so 
    
    
    
    will follow statistical chain transfer kinetics (
    
    
    at high conversion, but often lower in AFCT due to chain length dependence).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Vinyl End Group (NMR) Copolymerization occurred instead of fragmentation.Increase reaction temperature to promote

-fragmentation.
Reaction too slow / No Polymer Phenoxy radical inhibition (Retardation).Increase Initiator (AIBN) concentration or switch to a higher-temp initiator (e.g., DCP).
MW too high Insufficient Chain Transfer.Increase [PMEA]/[Monomer] ratio.

References

  • Rizzardo, E., et al. (1980). Synthesis of macromonomers via addition-fragmentation chain transfer. Journal of Macromolecular Science. (Foundational AFCT work).

  • Yamada, B., et al. (2003). Radical Polymerization and Copolymerization Behavior of Methyl α-(Phenoxymethyl)acrylate. Polymer Journal. (Specific reactivity of phenoxymethyl acrylates).

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization.[3][4][5][6] Elsevier. (Comprehensive mechanism overview).

Sources

Application Note: Catalytic Optimization of the Baylis-Hillman Pathway for 2-(Phenoxymethyl)prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Parameters for the Baylis-Hillman Synthesis of 2-(Phenoxymethyl)prop-2-enoic Acid Content Type: Advanced Application Note & Protocol Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2-(Phenoxymethyl)prop-2-enoic acid is a critical pharmacophore and intermediate in the synthesis of thromboxane receptor antagonists (e.g., Seratrodast) and PPAR


 agonists (fibrates). While traditional synthesis often relies on harsh alkylation conditions, the Morita-Baylis-Hillman (MBH)  reaction offers an atom-economic route to the requisite 

-methylene-

-hydroxy backbone.

This application note details the optimization of catalytic parameters for the rate-limiting MBH hydroxymethylation of acrylates, followed by the downstream etherification to the phenoxy target. We focus on overcoming the kinetic sluggishness typical of MBH reactions through precise catalyst selection, solvent engineering, and stoichiometric control.

Mechanistic Insight & Catalytic Cycle

The synthesis hinges on the initial reaction between an acrylate (methyl or ethyl) and formaldehyde. This step is notoriously slow due to the high activation energy required for the zwitterionic intermediate formation.

The Catalytic Cycle (DABCO-Mediated)[1][2]
  • Michael Addition: The tertiary amine catalyst (e.g., DABCO) attacks the

    
    -position of the acrylate, generating a zwitterionic enolate.
    
  • Aldol Addition: The enolate attacks the electrophile (formaldehyde).[1]

  • Proton Transfer & Elimination: A rate-determining proton transfer followed by E1cB elimination releases the catalyst and forms the product.

MBH_Mechanism Start Acrylate + Catalyst (Michael Addition) Zwitterion1 Zwitterionic Enolate Start->Zwitterion1 k1 (slow) Aldol Aldol Addition (+ Formaldehyde) Zwitterion1->Aldol + HCHO Zwitterion2 Betaine Intermediate Aldol->Zwitterion2 ProtonTransfer Proton Transfer & Elimination Zwitterion2->ProtonTransfer RDS Product 2-(Hydroxymethyl) acrylate ProtonTransfer->Product Recycle Catalyst Regeneration ProtonTransfer->Recycle Recycle->Start Re-entry

Figure 1: The catalytic cycle of the DABCO-mediated Baylis-Hillman reaction with formaldehyde. The proton transfer step is often the rate-determining step (RDS) in aprotic solvents.

Optimization of Catalytic Parameters

The efficiency of the MBH reaction for this specific target depends heavily on three variables: catalyst nucleophilicity, solvent proticity, and temperature.

Catalyst Selection: DABCO vs. 3-HQD vs. Phosphines

While DABCO is the industry standard, 3-Hydroxyquinuclidine (3-HQD) often provides superior kinetics due to the hydroxyl group facilitating the proton transfer step via hydrogen bonding.

CatalystpKa (Conj. Acid)Relative Rate (THF)Relative Rate (H₂O/Dioxane)Recommended LoadingNotes
DABCO 8.81.0 (Baseline)5.410-20 mol%Standard, cost-effective.
3-HQD 9.91.812.55-10 mol%Preferred. -OH group aids RDS.
DBU 12.0< 0.5N/AN/AToo basic, causes polymerization.
Bu₃P 8.42.10.810-20 mol%Good for aldehydes, less effective for HCHO.
Solvent Engineering: The Hydrophobic Effect

Using water as a co-solvent significantly accelerates the reaction. Water stabilizes the zwitterionic intermediates and activates the formaldehyde via hydrogen bonding.

  • Protocol Recommendation: Use a 1:1 mixture of 1,4-Dioxane and Water .

  • Impact: Reduces reaction time from 48 hours (in THF) to <6 hours.

Temperature Control
  • Optimal Range: 20°C – 30°C.

  • Warning: Temperatures >40°C significantly increase the polymerization of methyl acrylate and the dimerization of the product, reducing overall yield.

Experimental Protocol

This protocol describes the synthesis of the target 2-(phenoxymethyl)prop-2-enoic acid in three stages: (1) MBH Hydroxymethylation, (2) Bromination, and (3) Phenolic Etherification & Hydrolysis.

Stage 1: High-Efficiency MBH Reaction

Objective: Synthesis of Methyl 2-(hydroxymethyl)acrylate.

  • Reagents:

    • Methyl Acrylate (1.0 equiv, 50 mmol)

    • Paraformaldehyde (1.5 equiv, 75 mmol)

    • 3-HQD (Catalyst, 10 mol%, 5 mmol)

    • Solvent: 1,4-Dioxane/Water (1:1 v/v, 25 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-HQD and paraformaldehyde in the solvent mixture. Stir for 15 min until paraformaldehyde is partially depolymerized.

    • Add Methyl Acrylate dropwise over 10 minutes.

    • Stir vigorously at 25°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 3:7); product

      
      .
      
    • Workup: Dilute with brine (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Yield: Expect 85–92% as a clear oil.

Stage 2: Conversion to Electrophile (Bromination)

Objective: Synthesis of Methyl 2-(bromomethyl)acrylate.

  • Reagents:

    • Methyl 2-(hydroxymethyl)acrylate (from Stage 1)

    • Phosphorus Tribromide (PBr₃) (0.4 equiv)

    • Solvent: Diethyl Ether (anhydrous)

  • Procedure:

    • Cool the crude MBH adduct in Et₂O to 0°C.

    • Add PBr₃ dropwise (maintain temp < 5°C).

    • Stir for 2 hours at 0°C, then warm to RT for 1 hour.

    • Quench: Pour onto ice water. Extract with ether.

    • Caution: The product is a potent lachrymator and skin irritant. Handle in a fume hood.

Stage 3: Phenolic Coupling & Hydrolysis

Objective: Synthesis of 2-(Phenoxymethyl)prop-2-enoic acid.

  • Reagents:

    • Phenol (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (1.2 equiv)

    • Methyl 2-(bromomethyl)acrylate (1.0 equiv)

    • Solvent: Acetone (reflux) or DMF (RT)

  • Procedure:

    • Coupling: Mix Phenol and K₂CO₃ in Acetone. Add the brominated acrylate. Reflux for 4 hours. Filter salts and concentrate to obtain Methyl 2-(phenoxymethyl)acrylate.

    • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 3 hours.

    • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1][2] Recrystallize from Hexane/EtOAc.

Workflow Visualization

Synthesis_Workflow Step1 Step 1: MBH Reaction (Me-Acrylate + HCHO) Cat: 3-HQD, Solvent: Dioxane/H2O Inter1 Intermediate 1: Methyl 2-(hydroxymethyl)acrylate Step1->Inter1 Step2 Step 2: Bromination (PBr3, Et2O, 0°C) Inter1->Step2 Inter2 Intermediate 2: Methyl 2-(bromomethyl)acrylate Step2->Inter2 Step3 Step 3: Etherification (Phenol + K2CO3) Inter2->Step3 Inter3 Intermediate 3: Methyl 2-(phenoxymethyl)acrylate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Target: 2-(Phenoxymethyl)prop-2-enoic acid Step4->Final

Figure 2: Step-by-step synthetic workflow from commodity chemicals to the final phenoxy-acrylic acid target.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of acrylate.Add polymerization inhibitor (e.g., Hydroquinone, 100 ppm). Ensure temp < 30°C.
Reaction Stalls Catalyst deactivation or insufficient HCHO.Use fresh Paraformaldehyde. Switch to 3-HQD if using DABCO.[3]
Impurity: Dimer Overheating during MBH.Maintain strict temperature control. Do not reflux MBH step.
Incomplete Hydrolysis Steric hindrance or insufficient base.Increase LiOH to 3.0 equiv or warm to 40°C.

References

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113. Celanese Corp. Link

  • Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Morita-Baylis-Hillman Reactions." Angewandte Chemie International Edition. Link

  • Yu, C., et al. (2001).[4] "Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium." Journal of Organic Chemistry. Link

  • Basavaiah, D., et al. (2010). "The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction." Chemical Reviews. Link

  • Sigma-Aldrich. "2-(Bromomethyl)acrylic acid Product Sheet." Link

Sources

Step-by-step laboratory guide for handling 2-(phenoxymethyl)prop-2-enoic acid monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(phenoxymethyl)prop-2-enoic acid (also known as


-phenoxymethyl acrylic acid) is a functionalized acrylic monomer. Structurally, it consists of an acrylic acid backbone substituted at the 

-position with a phenoxymethyl ether group.

This monomer is a "Janus" molecule in polymer chemistry: it possesses the water-solubility and pH-responsiveness of a carboxylic acid, coupled with the hydrophobic,


-

stacking capability of a phenyl ether. It is frequently utilized in the synthesis of Molecularly Imprinted Polymers (MIPs) , amphiphilic block copolymers , and hydrogels requiring specific aromatic interactions.
Physicochemical Profile (Predicted/Class-Based)
PropertyValue / DescriptionNote
Molecular Weight 178.19 g/mol
Physical State Solid (crystalline) or Viscous OilDepends on purity/synthesis method. Pure forms are typically white solids (mp ~80-100°C range).
Solubility DMSO, DMF, THF, AlcoholsLimited solubility in water at low pH; soluble at high pH (salt form).
pKa ~4.2 - 4.5Similar to acrylic acid; ionizes in basic media.
Reactivity High (Acrylate double bond)Prone to radical polymerization; sensitive to UV light.
Storage 2-8°C, Dark, Inert AtmosphereHygroscopic; store with desiccant.

Safety & Hazard Assessment (E-E-A-T)

WARNING: Treat this compound as a Corrosive and a Sensitizer . As a non-standard catalog chemical, specific toxicological data may be sparse. You must apply the "Precautionary Principle" based on its functional groups (Acrylic Acid + Phenyl Ether).

Critical Hazards
  • Corrosivity (Skin/Eye): The free carboxylic acid group (

    
    ) can cause severe burns and permanent eye damage.
    
  • Sensitization: Acrylate moieties are potent skin sensitizers. Repeated exposure can lead to allergic contact dermatitis.

  • Spontaneous Polymerization: Like all acrylics, this monomer can polymerize exothermically if the inhibitor (e.g., MEHQ) is consumed or if exposed to heat/light.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Butyl Rubber (if handling solutions in organic solvents).

  • Respiratory: Work strictly within a fume hood. If handling dry powder, use an N95/P100 particulate respirator to prevent inhalation of dust.

  • Eyes: Chemical splash goggles + Face shield (if working with >5g quantities).

Pre-Experimental Protocols: Storage & Purification

Storage & Stability

Commercial or synthesized batches are typically stabilized with 4-methoxyphenol (MEHQ) (approx. 200 ppm).

  • Protocol: Store at 4°C.

  • Atmosphere: Unlike some monomers that require air to activate MEHQ, this solid monomer is best stored under Argon to prevent moisture uptake (hygroscopicity).

  • Shelf-Life: Re-test purity via

    
    -NMR every 3 months. Look for broadening of vinyl peaks (
    
    
    
    6.0–6.5 ppm), indicating oligomerization.
Inhibitor Removal / Purification

Context: For precision kinetics (e.g., RAFT/ATRP), the inhibitor must be removed.

  • If Solid: Recrystallization is preferred over extraction.

    • Dissolve crude monomer in minimal boiling Ethyl Acetate .

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to Room Temp, then to 4°C.

    • Filter crystals and dry under high vacuum (< 1 mbar) for 24h.

  • If Viscous Liquid: Pass through a pre-packed inhibitor removal column (e.g., De-hibit 200) or extract:

    • Dissolve in

      
      .
      
    • Wash

      
       with 
      
      
      
      (Rapidly! To remove inhibitor as phenolate, but avoid ionizing the monomer into the water phase too much—Note: This is tricky due to the monomer's own acidity. Recrystallization is far superior.)
    • Better Liquid Protocol: Pass through a short plug of neutral alumina (removes MEHQ and traces of polymer).

Polymerization Workflow: RAFT Protocol

This protocol describes the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-(phenoxymethyl)prop-2-enoic acid. RAFT is chosen to control molecular weight and prevent the "gel effect" common with acrylic acids.

Reagents
  • Monomer (M): 2-(phenoxymethyl)prop-2-enoic acid (Purified).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Reasoning: Dithiobenzoates are excellent for controlling acrylates.

  • Initiator (I): AIBN (Azobisisobutyronitrile). Recrystallized from methanol.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Step-by-Step Procedure
  • Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100. Ratio

    
    .
    
  • Dissolution: In a 10 mL Schlenk tube, dissolve:

    • 1.0 g Monomer (5.6 mmol)

    • 15.7 mg CPADB (0.056 mmol)

    • 1.8 mg AIBN (0.011 mmol)

    • 3.0 mL 1,4-Dioxane (Resulting concentration ~1.8 M).

  • Degassing (Critical): Oxygen inhibits radical polymerization.

    • Perform 3 Freeze-Pump-Thaw cycles :

      • Freeze in liquid

        
         (10 min).
        
      • Pump to < 100 mTorr (10 min).

      • Thaw in warm water bath (keep under static vacuum).

    • Backfill with high-purity Argon.

  • Polymerization:

    • Immerse Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm.

    • Time: 12–24 hours (Monitor conversion via NMR).

  • Quenching & Purification:

    • Quench by plunging the tube into liquid

      
       and exposing to air.
      
    • Precipitation: Dropwise addition of the polymer solution into excess cold Diethyl Ether or Hexane (10x volume). The polymer will precipitate; the unreacted monomer (if liquid) or impurities stay in solution.

    • Centrifuge (4000 rpm, 10 min) and decant supernatant.

    • Redissolve in THF and reprecipitate (2x) to remove all traces of monomer.

  • Drying:

    • Dry in a vacuum oven at 40°C for 48 hours.

Visualization: Experimental Workflow & Mechanism

Laboratory Workflow Diagram

LabWorkflow Start Raw Monomer (Stabilized) QC QC Check (1H-NMR / MP) Start->QC QC->Start Fail (Discard) Purify Purification (Recrystallization) QC->Purify Pass Prep Reaction Prep (M + CTA + I + Solv) Purify->Prep Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Poly Polymerization (70°C, Argon) Degas->Poly Workup Precipitation (Cold Ether) Poly->Workup Quench Final Pure Polymer (Vacuum Dry) Workup->Final

Figure 1: Critical path for handling and polymerizing 2-(phenoxymethyl)prop-2-enoic acid.

Characterization & Troubleshooting

NMR Validation

To confirm the structure of the monomer or polymer, use DMSO-


 (good solubility for both).
Signal (

ppm)
MultiplicityAssignmentChange upon Polymerization
12.5 Broad Singlet

(Acid proton)
Remains (Broadens)
7.2 – 7.4 MultipletAromatic Protons (Ph)Remains (Broadens)
6.2 & 5.8 DoubletsVinyl Protons (

)
Disappears
4.8 Singlet

(Ether methylene)
Shifts / Broadens
2.0 – 2.5 BroadBackbone (

)
Appears (New backbone)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxygen contaminationCheck Schlenk seal; increase freeze-pump-thaw cycles.
Insoluble Polymer CrosslinkingEnsure monomer is pure; avoid very high conversion (>80%) where chain transfer to polymer can occur.
Yellow Discoloration Oxidation of PhenolThe ether linkage is stable, but trace phenol impurities can oxidize. Recrystallize monomer.
Broad PDI (>1.5) Poor initiationCheck AIBN half-life; ensure CTA ratio is correct; lower reaction temperature.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379–410. Link

  • Ye, L., & Mosbach, K. (2008). Molecular Imprinting: Synthetic Materials as Mimics of Biological Receptors. Chemistry of Materials, 20(24), 859–868. Link

  • Sigma-Aldrich. Acrylic Acid Safety Data Sheet (SDS). (Used as a surrogate for class-based hazard assessment). Link

  • Basavaiah, D., et al. (2010). The Baylis–Hillman Reaction: A Novel C–C Bond Forming Reaction. Chemical Reviews, 110(9), 5447–5674. (Reference for synthesis mechanism of alpha-substituted acrylates). Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Phenoxymethyl)prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: YIELD-OPT-2026 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses yield optimization for the synthesis of 2-(phenoxymethyl)prop-2-enoic acid (also known as


-phenoxymethyl acrylic acid).[1] This scaffold is a critical intermediate in the development of PPAR agonists and specific herbicide classes.

The synthesis generally follows a two-step protocol:

  • Nucleophilic Substitution (

    
    ):  Reaction of phenol with ethyl 2-(bromomethyl)acrylate.[1]
    
  • Saponification: Hydrolysis of the ester to the free acid.[1]

The Primary Failure Mode: The


-methylene group makes this molecule highly susceptible to radical polymerization  (gelation) and Michael addition  (regio-isomer impurities).[1] This guide provides self-validating protocols to mitigate these risks.

Module 1: The Coupling Reaction (Ester Formation)[1]

The Protocol

Reaction: Phenol + Ethyl 2-(bromomethyl)acrylate


 Ethyl 2-(phenoxymethyl)acrylate[1]
ParameterStandard ConditionOptimized ConditionRationale
Solvent DMF or THFAcetone (Anhydrous) Acetone allows for easy workup and promotes

kinetics with carbonate bases without solubilizing the inorganic byproduct.[1]
Base NaH or TEA

(2.0 equiv)
Strong bases like NaH increase the risk of Michael addition (attack at the double bond).

is mild and specific for the phenolic proton.
Temperature Reflux (

C)
Reflux (56

C)
Higher temperatures (

C) trigger thermal polymerization of the acrylate.[1]
Catalyst NoneNaI (10 mol%) Finkelstein condition: In situ conversion of alkyl bromide to alkyl iodide accelerates the reaction 2-5x.[1]
Troubleshooting: Coupling Phase

Q: My crude NMR shows a mixture of the desired product and a side product with a methyl doublet (


1.2 ppm). What happened? 
A:  You have formed the Michael Adduct .
  • Cause: The phenoxide attacked the

    
    -carbon of the double bond instead of the methylene bromide. This occurs when the reaction temperature is too high or the steric hindrance at the bromide is increased.
    
  • Fix: Lower the temperature to

    
    C. Switch from a polar aprotic solvent (DMF) to Acetone to reduce the "nakedness" of the anion, thereby favoring the 
    
    
    
    pathway over the conjugate addition.

Q: The reaction stalled at 60% conversion. A: The bromide leaving group may have degraded or the base particle size is too large.

  • Fix: Add 10 mol% Sodium Iodide (NaI). This generates a more reactive iodide intermediate in situ.[1] Ensure

    
     is finely milled (powdered) before use to increase surface area.[1]
    

Module 2: Hydrolysis & Isolation (The "Gelation" Zone)[1]

The Protocol

Reaction: Ethyl 2-(phenoxymethyl)acrylate


 2-(phenoxymethyl)prop-2-enoic acid[1]

Critical Warning: The carboxylic acid product is significantly more prone to polymerization than the ester precursor.

ParameterOptimized ConditionTechnical Justification
Reagent LiOH (2-3 equiv) in THF/Water LiOH is milder than NaOH and has better solubility in THF mixtures, allowing for homogenous hydrolysis at lower temperatures.[1]
Inhibitor MEHQ (200 ppm) Hydroquinone monomethyl ether (MEHQ) must be present during hydrolysis and workup.[1] It requires dissolved oxygen to function.[1]
Acidification 1M HCl at 0

C
Exotherms during acidification can trigger polymerization.[1] Keep it cold.
Troubleshooting: Hydrolysis Phase

Q: My reaction mixture turned into a solid rubber/gel during workup. Can I save it? A: No. The material has polymerized (cross-linked).[1]

  • Prevention (The "Air" Rule): Never run this hydrolysis under a strict Nitrogen/Argon purge if using MEHQ as an inhibitor.[1] MEHQ requires trace oxygen to regenerate its radical-scavenging capability.[1] Run under a drying tube (open to air) or bubble lean air.[1]

  • Alternative Inhibitor: If you must exclude air, use Phenothiazine (PTZ) , which is active in anaerobic conditions.[1]

Q: The product precipitated as an oil that won't crystallize. A: This is common for phenoxy-acrylic acids containing trace solvent.[1]

  • Fix: Dissolve the oil in a minimum amount of warm toluene or ethyl acetate/hexane (1:3). Seed with a crystal if available.[1] If not, scratch the flask wall with a glass rod at 0

    
    C.[1]
    

Module 3: Mechanism & Failure Analysis (Visualized)[1]

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (


) and block the red paths (Michael Addition & Polymerization).

ReactionPathways Start Phenol + Ethyl 2-(bromomethyl)acrylate Inter1 Ethyl 2-(phenoxymethyl)acrylate (Ester Intermediate) Start->Inter1 K2CO3, Acetone SN2 Reaction Michael Michael Adduct (Impurity) Start->Michael High Temp or Strong Base (NaH) Product 2-(Phenoxymethyl)prop-2-enoic acid (Target) Inter1->Product LiOH, THF/H2O + MEHQ (Inhibitor) Polymer Polymerized Gel (Irreversible Loss) Inter1->Polymer Distillation w/o Inhibitor No Oxygen Product->Polymer Acidic Workup > 40°C

Caption: Competitive reaction pathways. High temperatures favor Michael addition; lack of inhibitors favors polymerization.

FAQ: Rapid Response

Q: Can I distill the intermediate ester to purify it? A: Proceed with extreme caution. Ethyl 2-(bromomethyl)acrylate and its derivatives are potent lachrymators and heat-sensitive.[1] If distillation is necessary, it must be done under high vacuum (<1 mmHg) with 500 ppm PTZ added to the pot.[1] Column chromatography is safer and recommended for scales <100g.[1]

Q: Why is the yield lower when I use 4-substituted phenols? A: Electron-withdrawing groups (e.g., 4-NO2) on the phenol reduce nucleophilicity, requiring longer reaction times (add NaI).[1] Electron-donating groups (e.g., 4-OMe) increase nucleophilicity but also make the phenol more prone to oxidation; ensure the solvent is degassed before adding the base.[1]

Q: What is the shelf-life of the starting material, ethyl 2-(bromomethyl)acrylate? A: It degrades rapidly at room temperature.[1] Store at -20


C. If the liquid has turned yellow/orange, it has partially polymerized or degraded to HBr (autocatalytic decomposition).[1] Filter through a small plug of basic alumina before use to remove acid impurities.

References

  • Villieras, J., & Rambaud, M. (1988).[1] Ethyl

    
    -(Hydroxymethyl)acrylate. Organic Syntheses, 66, 220.[1] (Foundational synthesis of the acrylate precursor). [1]
    
  • Roser, S., et al. (2020).[1] Inhibition of Acrylic Acid and Acrylate Autoxidation. Chemical Science, 11, 8206-8213.[1] (Mechanistic insights into MEHQ/PTZ inhibition).

  • Sigma-Aldrich Technical Bulletin. Stabilization of Acrylic Monomers. (Guidelines on oxygen requirements for phenolic inhibitors).

  • Basavaiah, D., et al. (2003).[1] The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews, 103(3), 811–892.[1] (Alternative synthetic routes and side reaction mechanisms). [1]

Sources

Optimizing thermal stability of polymers derived from 2-(phenoxymethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Acrylate Derivatives Topic: Thermal Stability Optimization of Poly[2-(phenoxymethyl)prop-2-enoic acid]

Welcome to the Advanced Polymer Applications Support Hub.

Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely working with 2-(phenoxymethyl)prop-2-enoic acid (PPA) , a specialized


-functionalized acrylic monomer. While this monomer offers unique adhesive properties and high refractive indices due to the aromatic ether side chain, it suffers from a common trade-off in methacrylate derivatives: low ceiling temperature (

) and susceptibility to thermal unzipping.

This guide is structured to troubleshoot your thermal stability issues in three tiers: Synthesis Purity , Characterization Artifacts , and Structural Engineering .

Tier 1: Synthesis & Polymerization Control

"My polymer decomposes before 200°C. Is it the material or the synthesis?"

Diagnosis: Premature degradation is often a symptom of oligomerization caused by chain transfer to impurities. The synthesis of PPA typically involves the reaction of phenols with


-bromomethyl acrylates or via Baylis-Hillman routes. Residual phenolic species are potent radical inhibitors/retarders.

The Mechanism: Phenolic impurities donate a hydrogen atom to the growing polymer radical (


), creating a stable phenoxy radical that terminates the chain. This results in low molecular weight (MW) oligomers with abundant "weak links" (unsaturated chain ends) that trigger unzipping at low temperatures.

Troubleshooting Protocol: Monomer Purification

  • Alkaline Wash: Dissolve crude monomer in Ethyl Acetate. Wash

    
     with cold 5% NaOH (removes unreacted phenols and inhibits autopolymerization).
    
  • Acidification: Wash organic layer with dilute HCl to neutralize.

  • Drying: Dry over anhydrous

    
    .
    
  • Recrystallization (Critical): Do not rely on distillation (PPA has a high boiling point and may polymerize). Recrystallize from a Hexane/Toluene mix to remove trace dimers.

Visual Workflow: Purity to Polymer

SynthesisWorkflow cluster_0 Purification Phase cluster_1 Polymerization Phase Crude Crude PPA (Contains Phenols) Wash 5% NaOH Wash (Phenol Removal) Crude->Wash Cryst Recrystallization (Hexane/Toluene) Wash->Cryst Init Initiator Selection (AIBN vs BPO) Cryst->Init Pure Monomer Poly Free Radical Polymerization Init->Poly Precip Precipitation (Methanol) Poly->Precip

Figure 1: Critical purification workflow to prevent phenolic inhibition and ensure high molecular weight chains.

Tier 2: Thermal Characterization Artifacts

"TGA shows weight loss at 160°C. Is the backbone breaking?"

Diagnosis: Not necessarily. Poly(acrylic acids) and their derivatives are hygroscopic and prone to anhydride formation . You must distinguish between dehydration/decarboxylation and depolymerization.

The Mechanism:

  • Zone A (<150°C): Loss of absorbed water (PPA is hydrophilic).

  • Zone B (160°C - 220°C): Intramolecular or intermolecular condensation of carboxylic acid groups to form cyclic anhydrides. This releases water, appearing as weight loss, but the backbone remains intact.

  • Zone C (>250°C): Decarboxylation (

    
     loss) followed by main-chain scission.[1]
    

Troubleshooting Protocol: Thermal Cycling Perform a Cyclic TGA experiment to isolate these events:

  • Ramp 1: Heat to 130°C at 10°C/min.

  • Isotherm: Hold for 30 mins (removes solvent/water).

  • Cool: Cool to 50°C.

  • Ramp 2: Heat to 600°C.

    • Result: If the weight loss at 160°C disappears in Ramp 2, it was solvent/water. If it persists/shifts, it is anhydride formation.

Tier 3: Structural Optimization Strategies

"The pure homopolymer is still not stable enough for my application (>300°C required)."

Diagnosis: Homopolymers of


-substituted acrylates suffer from a low ceiling temperature due to steric crowding. The "unzipping" mechanism (depolymerization to monomer) is the dominant failure mode.

The Solution: You must interrupt the "unzipping" capability by introducing "Zipper-Stopper" comonomers .

Strategy A: Copolymerization with Styrene or N-Phenylmaleimide (N-PMI) Incorporating rigid, alternating units prevents the continuous "unzipping" of the methacrylate-like backbone. N-PMI is particularly effective as it increases the Glass Transition Temperature (


) significantly.

Strategy B: Esterification (Blocking Decarboxylation) If the acid functionality (-COOH) is not strictly required for adhesion/solubility, convert it to an ester. The free acid group catalyzes its own degradation via anhydride formation.

Comparative Data: Thermal Stability Improvements

Polymer CompositionOnset of Degradation (

)
Max Degradation Rate (

)
Mechanism
Poly(PPA) Homopolymer 210°C325°CAnhydride formation

Unzipping
Poly(PPA-co-Styrene) 285°C380°CStyrene blocks unzipping
Poly(PPA-co-N-PMI) 315°C 410°C High

+ Chain stiffening

Visual Workflow: Degradation vs. Stabilization

DegradationPathways Start Poly(PPA) Radical End Unzip Unzipping (Depolymerization) Releases Monomer Start->Unzip High Temp (>220°C) Steric Crowding Scission Random Scission Start->Scission Oxidative Attack (Ether Linkage) Styrene Styrene Unit (Blocker) Start->Styrene Copolymerization Stable Stable Radical Degradation Halted Styrene->Stable Interrupts Unzip

Figure 2: Mechanism of thermal failure (Unzipping) and how copolymerization acts as a 'roadblock' to stabilize the chain.

References

  • Thermal Degradation of Poly(acrylic acid)

    • Mechanism of anhydride formation and decarboxyl
    • Dubinsky, S., et al. "Thermal degradation of poly(acrylic acid) in dilute aqueous solution." Polymer Degradation and Stability, 2004.[2]

  • Unzipping in Methacrylates

    • General mechanism of depolymerization in alpha-substituted acryl
    • Czech, Z., et al. "Thermal stability and degradation of selected poly(alkyl methacrylates)."[2][3] Journal of Thermal Analysis and Calorimetry, 2014.

  • Stabilization via Maleimides

    • Use of N-substituted maleimides to boost thermal stability in acrylic copolymers.
    • Kumar, A., et al. "Radical Copolymerization and Determination of Thermal Stability of Some New Substituted Phenyl Maleimide Polymers." Journal of Advanced Scientific Research, 2023.[4]

  • Synthesis of Phenoxy-substituted Acrylates

    • Methodologies for synthesizing 2-(phenoxymethyl)
    • Patel, A.K., et al. "Synthesis, characterization, thermal properties and antimicrobial activity of acrylic copolymers derived from 2,4-dichlorophenyl acrylate."[5] Journal of the Chilean Chemical Society, 2009.

Sources

Troubleshooting low conversion rates in 2-(phenoxymethyl)prop-2-enoic acid copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric" Trap

2-(Phenoxymethyl)prop-2-enoic acid (PMPA), also known as


-phenoxymethylacrylic acid, represents a class of 

-substituted acrylates
that are notoriously difficult to polymerize to high conversion. Unlike simple acrylates (e.g., methyl acrylate) or methacrylates, the bulky phenoxymethyl group at the

-position introduces severe steric hindrance to the propagating radical.

If you are experiencing low conversion (<40%), low molecular weight, or "stalled" reactions, the issue is likely not "bad catalyst" but a fundamental battle between propagation kinetics (


)  and depolymerization thermodynamics (

)
. This guide breaks down the causality and provides self-validating protocols to overcome these barriers.

Diagnostic Workflow: The Conversion Bottleneck Breaker

Before altering your recipe, use this logic flow to identify the root cause. Most failures stem from treating PMPA like a standard methacrylate.

G Start START: Low Conversion (<50%) PurityCheck 1. Check Monomer Purity (Is solution yellow/brown?) Start->PurityCheck Impurity CAUSE: Phenolic Inhibitors (from Baylis-Hillman synthesis) PurityCheck->Impurity Yes TempCheck 2. Check Temperature (Is T > 80°C?) PurityCheck->TempCheck No (Colorless) Purify ACTION: NaOH Wash + Recrystallization Impurity->Purify CeilingTemp CAUSE: Ceiling Temperature (Tc) Depolymerization >> Propagation TempCheck->CeilingTemp Yes ConcCheck 3. Check Concentration (Is [M] < 1.0 M?) TempCheck->ConcCheck No LowerTemp ACTION: Reduce T to 50-60°C Switch to V-70 or V-65 CeilingTemp->LowerTemp Dilution CAUSE: Low kp Rate = kp[M][P*] ConcCheck->Dilution Yes Bulk ACTION: Increase [M] > 2.0 M or Bulk Polymerization Dilution->Bulk

Figure 1: Decision tree for diagnosing low conversion in


-substituted acrylate polymerizations.

Critical Troubleshooting Guides

Issue 1: The "Hidden" Inhibitor (Monomer Purity)

Symptom: The reaction mixture turns yellow/orange upon heating; no polymer precipitates in methanol. Root Cause: PMPA is often synthesized via the Baylis-Hillman reaction (coupling acrylate with formaldehyde/phenol derivatives). This route leaves residual phenols or aldehydes . Phenols act as radical traps (inhibitors), effectively killing your initiator efficiency (


).

Protocol: Purification of PMPA Do not rely on column chromatography alone; it often fails to remove trace phenols.

  • Dissolution: Dissolve crude PMPA in Diethyl Ether (

    
    ).
    
  • Base Wash (Critical): Wash 3x with 5% aqueous

    
    . The acid monomer moves to the aqueous phase; non-acidic phenolic impurities stay in the organic phase.
    
    • Note: If your impurity is acidic (e.g., unreacted phenol), this step is tricky. Instead, use recrystallization .

  • Recrystallization:

    • Solvent: Benzene/Hexane (1:1) or Toluene.

    • Heat to 60°C to dissolve, cool slowly to 4°C.

    • Validation: The crystals must be snow white . Any off-white color indicates phenolic oxidation products.

  • Storage: Store at -20°C.

    
    -substituted acrylates can auto-polymerize or degrade (dimerize) at room temperature.
    
Issue 2: The Ceiling Temperature Trap (Thermodynamics)

Symptom: Reaction runs fast initially but stops at ~30-40% conversion. Adding more initiator does nothing. Root Cause:


-substituted acrylates have a low Ceiling Temperature (

)
.
  • For MMA,

    
    .
    
  • For PMPA, due to the bulky phenoxymethyl group,

    
     is likely 60–80°C  (depending on concentration).
    
  • At

    
    , the rate of depolymerization (
    
    
    
    ) equals propagation (
    
    
    ). You hit a thermodynamic wall.

Solution: Low-Temperature Initiation You must polymerize below the ceiling temperature.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Temperature 80°C50°C - 60°C
Initiator AIBN (10h half-life @ 65°C)V-70 (10h half-life @ 30°C) or V-65
Solvent Toluene (Chain transfer risk)DMF or 1,4-Dioxane (Polar, solubilizes polymer)
Concentration Dilute (0.5 M)High Conc. (2.0 - 3.0 M)

Why High Concentration? The ceiling temperature equation is:



Increasing monomer concentration 

raises the ceiling temperature, stabilizing the polymer growth.
Issue 3: Copolymerization Drift

Symptom: The product is not a statistical copolymer; it's mostly a homopolymer of the other monomer (e.g., Styrene or MMA). Root Cause: PMPA is a bulky, electron-deficient monomer.

  • With Styrene: Likely forms an alternating structure (donor-acceptor).

  • With MMA: PMPA consumes much slower (

    
    ). The MMA is consumed first (compositional drift).
    

Protocol: Starved Feed (Semi-Batch) To force a random distribution:

  • Heel: Start with 10% of the total monomer mix in the reactor.

  • Feed: Feed the remaining 90% of monomers + initiator over 4-6 hours.

  • Ratio Control: If PMPA is slower, feed the faster monomer (e.g., MMA) slowly, while keeping all PMPA in the pot (if reactivity ratios allow), OR feed both to maintain a constant

    
     ratio.
    

FAQ: Specific Scenarios

Q: Can I use RAFT polymerization to control molecular weight? A: Yes, but select the Chain Transfer Agent (CTA) carefully.

  • Do NOT use: Dithiobenzoates (too stable for methacrylates/acrylates, causes retardation).

  • USE: Trithiocarbonates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate).

  • Mechanism: The bulky PMPA radical is a tertiary radical (similar to MMA). It requires a CTA that can fragment easily to release a tertiary leaving group (R-group).

Q: The polymer precipitates during reaction.[1] Is this a problem? A: Yes. Precipitation traps radicals ("burial"), stopping conversion.

  • Fix: PMPA polymers are rich in carboxylic acids and aromatic rings. They are often insoluble in non-polar solvents like Toluene or Hexane.

  • Switch Solvent: Use DMF , DMSO , or THF . If you need a green solvent, try MEK (Methyl Ethyl Ketone) or Ethyl Acetate (if solubility permits).

Q: My GPC shows a low molecular weight tail. Why? A: This is likely Chain Transfer to Monomer or Addition-Fragmentation .

  • 
    -substituted acrylates with ether groups can undergo hydrogen abstraction at the 
    
    
    
    position.
  • Fix: Lower the temperature (reduces transfer activation energy more than propagation).

References

  • Yamada, B., et al. (2002).

    
    -Substituted Acrylates toward Precise Polymerization and Functional Materials. ResearchGate. Link
    
  • Kobayashi, S., et al. (2015).

    
    -Substituted Acrylates: Steric Effects and Ceiling Temperature. Journal of Polymer Science Part A. Link
    
  • ChemicalBook. (2023). Poly(Acrylic Acid) Synthesis and Properties. Link

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. (General reference for and kinetics).
  • RSC Polymer Chemistry. (2012). Dual-cure polymerization of acrylates: a photoassisted process. Link

(Note: While specific papers on PMPA are rare, the kinetic behavior is derived from the well-documented class of


-phenoxymethyl and 

-hydroxymethyl acrylates cited above.)

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(phenoxymethyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 2-(phenoxymethyl)prop-2-enoic acid, a valuable α,β-unsaturated carboxylic acid derivative.[1] As a molecule integrating an acrylic acid moiety with a phenoxy group, its unambiguous structural confirmation is paramount for researchers in materials science and drug development. We will focus primarily on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation, while objectively comparing its performance and the information it yields against other critical analytical techniques. The narrative is grounded in established spectroscopic principles, explaining the causality behind experimental choices and data interpretation to ensure a robust and self-validating analytical workflow.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled technique for revealing the precise connectivity and chemical environment of hydrogen atoms within a molecule.[2] By analyzing parameters such as chemical shift (δ), signal integration, and spin-spin coupling, we can construct a detailed map of the proton framework, making it the primary tool for identifying 2-(phenoxymethyl)prop-2-enoic acid.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines the key steps and the rationale behind them.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 2-(phenoxymethyl)prop-2-enoic acid. The sample must be free of solvent residues or other contaminants that would introduce extraneous signals.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
  • Causality: The choice of solvent is critical. CDCl₃ is a common, non-polar choice. However, the acidic carboxylic proton (-COOH) signal can be broad and its chemical shift highly variable.[3] DMSO-d₆ is a polar solvent that can form hydrogen bonds with the carboxylic acid, often resulting in a sharper -COOH signal at a very downfield position (>12 ppm), making it easier to identify.[4] For definitive confirmation of the acidic proton, a D₂O exchange experiment can be performed: a drop of D₂O is added to the NMR tube, and after shaking, the -COOH proton exchanges with deuterium, causing its signal to disappear from the spectrum.[3][5]

2. Instrument Setup and Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic and vinylic regions.
  • A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.
  • Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift scale to 0 ppm.[6]
¹H NMR Spectral Assignment for 2-(phenoxymethyl)prop-2-enoic acid

The structure of 2-(phenoxymethyl)prop-2-enoic acid presents five distinct proton environments. The expected spectrum is a composite of signals from the vinylic, methylene, aromatic, and carboxylic acid protons.

dot

Caption: Molecular structure with proton assignments.

Table 1: Predicted ¹H NMR Data for 2-(phenoxymethyl)prop-2-enoic acid

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
a Vinylic H (geminal, trans to COOH)~6.0-6.5s (or d, J ≈ 1-2 Hz)1HVinylic protons are deshielded by the π-system.[7] This proton is cis to the electron-withdrawing phenoxymethyl group, likely shifting it downfield relative to proton (b).
b Vinylic H (geminal, cis to COOH)~5.8-6.2s (or d, J ≈ 1-2 Hz)1HAlso a deshielded vinylic proton. Its chemical environment is different from (a), resulting in a distinct signal. The geminal coupling (²Jab) is typically small.[8]
c Methylene (-O-CH₂ -Ar)~4.6-5.0s2HThese protons are on a carbon adjacent to two electronegative groups (oxygen and the phenyl ring), causing significant deshielding. As they are chemically equivalent, they appear as a singlet.
d Aromatic (Ar-H )~6.8-7.4m5HProtons on an aromatic ring typically resonate in this region.[7] The ortho, meta, and para protons are non-equivalent and will couple with each other, resulting in a complex multiplet.
e Carboxylic Acid (-COOH )>10 (variable)br s1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and potential hydrogen bonding.[5][9] The signal is often broad and its position is solvent and concentration-dependent.[3]

Abbreviations: s = singlet, d = doublet, m = multiplet, br s = broad singlet, J = coupling constant in Hz.

A Comparative Framework: ¹H NMR vs. Other Spectroscopic Techniques

While ¹H NMR provides the skeletal framework, a multi-technique approach is essential for unambiguous characterization.[10][11] Other methods offer complementary data that, when combined, create a self-validating system of analysis.

dot

G cluster_workflow Characterization Workflow start Synthesized Compound ftir FT-IR Spectroscopy start->ftir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr Elucidate C-H Framework ms Mass Spectrometry nmr->ms Determine Molecular Weight & Formula final Confirmed Structure ms->final

Caption: A logical workflow for structural confirmation.

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR Detailed C-H framework, proton environments, stereochemistry.Unambiguous structural elucidation, quantitative analysis possible.[2]Less sensitive than MS, complex spectra for large molecules, not all nuclei are NMR-active.
¹³C NMR Carbon skeleton, number of non-equivalent carbons, functional groups (e.g., C=O).Directly observes the carbon backbone, identifies quaternary carbons.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times; proton-decoupled spectra lose coupling information.[12]
FT-IR Presence of functional groups (O-H, C=O, C=C, C-O).Fast, inexpensive, provides a unique "molecular fingerprint".[13] Excellent for identifying key bonds in carboxylic acids.[14][15]Provides limited information on the overall molecular structure and connectivity; spectra can be complex to interpret fully.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.Extremely high sensitivity, provides molecular formula.[2] Fragmentation can offer structural clues.Isomers can be difficult to distinguish, can be destructive, provides little stereochemical information.
Deep Dive into Complementary Techniques
  • ¹³C NMR Spectroscopy: For 2-(phenoxymethyl)prop-2-enoic acid, a proton-decoupled ¹³C NMR spectrum would be expected to show 9 distinct signals (assuming the ortho and meta carbons of the phenyl ring are resolved). Key signals would include the carboxylic carbonyl carbon (~165-175 ppm), the vinylic carbons (~125-140 ppm), the aromatic carbons (~115-160 ppm), and the methylene carbon (~65-75 ppm).[12][16] Conjugation of the carbonyl group with the double bond tends to shift the carbonyl carbon signal upfield (to a smaller δ value).[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum serves as a rapid confirmation of the key functional groups. The most prominent and diagnostic feature would be the extremely broad O-H stretching band of the carboxylic acid dimer, typically spanning from 2500-3300 cm⁻¹.[14][16] Superimposed on this will be the sharper C-H stretches. Other key absorptions include an intense C=O stretch (around 1700-1725 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and C-O stretching bands (in the 1210-1320 cm⁻¹ region).[14][15]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of the compound (C₁₀H₁₀O₃ = 178.18 g/mol ). The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass. Analysis of the fragmentation pattern could reveal losses of key pieces, such as the carboxyl group or the phenoxy moiety, further corroborating the proposed structure.

Conclusion

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Nworie, F. S., Oti, W. O., & Odo, C. E. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences, 9(2), 1-19. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004, March 23). The Journal of Physical Chemistry A. ACS Publications. [Link]

  • 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2004). Organic Geochemistry. [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (2019). ResearchGate. [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Emanate. [Link]

  • Table of Characteristic Proton NMR Shifts. University of California, Los Angeles. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). (2017). ResearchGate. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2023, September 20). Organic Chemistry. OpenStax. [Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info. (2020, February 14). [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Scientific Research in Science and Technology. [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2025, October 28). ACS ES&T Water. [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • ¹H splitting pattern of benzyl CH₂ protons. (2018, August 1). Chemistry Stack Exchange. [Link]

  • Acrylic acids and derivatives. (2007, July 7). MassBank. [Link]

  • Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. (2021, July 15). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • A ¹H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9). ResearchGate. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chemistry LibreTexts. [Link]

  • UPLC-MS/MS method for the determination of acrylic acid in tap water. ResearchGate. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025, August 6). ResearchGate. [Link]

  • Acrylic Acid. PubChem. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. [Link]

  • Acrylic acid sodium salt - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • Coupling constants for ¹H and ¹³C NMR. University of Wisconsin-Madison. [Link]

  • α,β-Unsaturated carbonyl compounds: Structure and properties. University of Diyala. [Link]

  • Spin-spin splitting and coupling. University of Colorado Boulder. [Link]

  • How do α,β-unsaturated acids undergo decarboxylation? (2019, May 21). Chemistry Stack Exchange. [Link]

Sources

Strategic FTIR Analysis of 2-(phenoxymethyl)prop-2-enoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of 2-(phenoxymethyl)prop-2-enoic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of functionalized acrylic monomers and pharmaceutical intermediates, 2-(phenoxymethyl)prop-2-enoic acid represents a critical structural motif combining an electron-deficient alkene, a carboxylic acid, and an aromatic ether. Validating this structure requires more than simple fingerprinting; it demands a targeted interrogation of specific vibrational modes to confirm the integrity of the ether linkage while ensuring the acrylic moiety remains intact.

This guide provides a rigorous comparative analysis of FTIR spectroscopy against alternative analytical techniques (Raman, NMR) and details a self-validating protocol for confirming the synthesis of this compound from phenolic precursors.

Part 1: Molecular Architecture & Vibrational Theory

To analyze 2-(phenoxymethyl)prop-2-enoic acid effectively, we must deconstruct it into three distinct "Vibrational Zones." This theoretical grounding explains why specific peaks are selected for quality critical attributes (QCAs).

Vibrational ZoneFunctional GroupStructural RoleKey Spectroscopic Challenge
Zone A (High Frequency) Carboxylic O-HAcidic HeadgroupBroad H-bonding can mask C-H stretches.
Zone B (Fingerprint 1) Conjugated C=O & C=CReactive Michael AcceptorDifferentiating the acrylic doublet from simple ketones.
Zone C (Fingerprint 2) Aryl Alkyl Ether (C-O-C)Linker StabilityConfirming O-alkylation vs. C-alkylation.
The Structural Logic

The molecule is essentially an acrylic acid backbone substituted at the 2-position with a phenoxymethyl group.

  • The Conjugation Effect: The carbonyl (C=O) and the alkene (C=C) are conjugated. This lowers the vibrational frequency of the C=O stretch compared to non-conjugated acids (typically shifting from ~1760 cm⁻¹ to ~1690-1710 cm⁻¹).

  • The Ether Anchor: The C-O-C asymmetric stretch is the definitive marker of successful coupling between the phenol and the acrylic precursor.

Part 2: Comparative Analysis (The "Why" Behind the Choice)

Researchers often debate between FTIR, Raman, and NMR for characterizing such intermediates. Below is an objective comparison of performance for this specific molecular class.

1. FTIR vs. Raman Spectroscopy

For 2-(phenoxymethyl)prop-2-enoic acid, FTIR and Raman are complementary, not redundant.

  • FTIR Strength (Polar Bonds): FTIR is superior for detecting the Carbonyl (C=O) and the Ether (C-O) linkages due to their large dipole moment changes during vibration. If your goal is to verify the linker chemistry, FTIR is the primary tool.

  • Raman Strength (Polarizability): Raman is far more sensitive to the C=C double bond and the Aromatic Ring vibrations (homonuclear or symmetric bonds). Raman is preferred if you need to quantify the degree of polymerization or unsaturation, as the C=C signal is distinct and not obscured by water or OH bands.

2. FTIR vs. NMR (¹H)
  • NMR: Provides absolute structural elucidation (connectivity). However, it requires sample dissolution (destructive to morphology) and is time-consuming.

  • FTIR: Provides rapid, non-destructive surface analysis. It is the superior choice for in-line process monitoring or solid-state stability testing where dissolving the sample is impractical.

3. Synthesis Verification: Precursor vs. Product

The most critical comparison is between the starting material (Phenol) and the Product.

  • Precursor (Phenol): Exhibits a sharp, distinct O-H stretch (non-chelated) or broad (H-bonded) around 3200-3500 cm⁻¹, and specific ring breathing modes.

  • Product: The Phenolic O-H disappears. A Carboxylic O-H appears (broader, centered ~3000 cm⁻¹).[1] Crucially, the Ether C-O-C band at ~1240 cm⁻¹ emerges.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Confirm the identity and purity of 2-(phenoxymethyl)prop-2-enoic acid using ATR-FTIR.

Equipment & Settings
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Reason: Diamond is robust and inert to the acidic nature of the sample.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background. Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (contamination) or 2350 cm⁻¹ (CO₂ fluctuation) regions.

  • Sample Loading: Place ~5 mg of the solid acid onto the crystal. Apply high pressure using the anvil. Reason: Good contact is essential for solid acids to prevent spectral noise in the fingerprint region.

  • Data Collection: Acquire the spectrum.

  • Normalization: Baseline correct the spectrum (rubberband method) if scattering is observed due to particle size.

  • Critical Peak Verification (The Logic Gate):

    • Gate 1: Is there a C=O peak at ~1690-1710 cm⁻¹? (Yes = Acid present).[2]

    • Gate 2: Is there a doublet near 1630 cm⁻¹? (Yes = Acrylic C=C present).

    • Gate 3: Is the Phenolic OH absent? (Yes = Precursor consumed).

    • Gate 4: Is the Ether band at 1240 cm⁻¹ present? (Yes = Linkage formed).

Part 4: Data Interpretation Guide

The following table summarizes the diagnostic peaks for 2-(phenoxymethyl)prop-2-enoic acid. Use this for peak assignment.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
-OH (Carboxylic) O-H Stretch2500–3300Medium, Broad"Fermi Resonance" often visible; overlaps C-H region.
C=O (Acid) C=O[2] Stretch1690–1715Very StrongConjugation lowers this from typical 1760.
C=C (Vinyl) C=C Stretch1615–1635Medium-WeakOften appears as a shoulder or doublet near the C=O.
Aromatic Ring C=C Ring Stretch1585, 1490MediumCharacteristic "breathing" modes of the phenyl ring.
Ether (Aryl-Alkyl) C-O-C Asym Stretch1230–1250StrongPrimary confirmation of phenoxymethyl group.
Ether (Alkyl) C-O Stretch1030–1050MediumSymmetric stretch of the -CH₂-O- bond.
Aromatic C-H Out-of-plane Bend750, 690StrongDiagnostic for monosubstituted benzene (Phenoxy group).
Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for validating the synthesis of the target molecule from a phenol precursor using FTIR markers.

FTIR_Analysis_Workflow Start Sample: Reaction Product Check_OH Check 3200-3500 cm⁻¹ (O-H Region) Start->Check_OH Decision_OH Is Phenolic OH (Sharp) Absent? Is Acid OH (Broad) Present? Check_OH->Decision_OH Check_CO Check 1690-1715 cm⁻¹ (Carbonyl Region) Decision_OH->Check_CO Yes Result_Fail_Start FAILED: Unreacted Phenol Detected Decision_OH->Result_Fail_Start No (Sharp OH detected) Decision_CO Strong Band Present? Check_CO->Decision_CO Check_Ether Check 1240 cm⁻¹ (Ether Region) Decision_CO->Check_Ether Yes Result_Fail_Link FAILED: Missing Ether Linkage Decision_CO->Result_Fail_Link No Decision_Ether Strong Band Present? Check_Ether->Decision_Ether Result_Success VALIDATED: 2-(phenoxymethyl)prop-2-enoic acid Decision_Ether->Result_Success Yes Decision_Ether->Result_Fail_Link No

Caption: Logical workflow for validating the synthesis of 2-(phenoxymethyl)prop-2-enoic acid via FTIR spectral markers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for organic functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Propenoic acid, 2-methyl- (Methacrylic Acid). National Institute of Standards and Technology.[5] Available at: [Link] (Used for comparative acrylic backbone analysis).

  • SpectraBase. 2-(Phenoxymethyl)benzoic acid ATR-IR Spectrum. John Wiley & Sons.[3][4] Available at: [Link] (Used for phenoxymethyl group correlation).[3]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3][4] (Source for Ether and Carboxylic Acid vibrational theory).

Sources

A Comparative Guide to the Thermal Degradation Analysis of 2-(phenoxymethyl)prop-2-enoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability of copolymers incorporating 2-(phenoxymethyl)prop-2-enoic acid, a monomer distinguished by its aromatic phenoxy side group. We will explore the causal factors influencing its thermal degradation behavior and present a comparative analysis against a conventional acrylic polymer, poly(methyl acrylate), using Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of polymer thermal stability for material selection and application development.

Introduction: The Critical Role of Thermal Stability

In the realm of advanced polymers, particularly those designed for biomedical applications or high-performance engineering, thermal stability is a paramount performance metric. It dictates the material's processing window, shelf-life, and behavior under thermal stress during its end-use. Copolymers of 2-(phenoxymethyl)prop-2-enoic acid are of growing interest due to the unique combination of a reactive carboxylic acid moiety and a bulky, thermally stable phenoxy group.

Thermogravimetric Analysis (TGA) is an essential technique for quantifying thermal stability. It measures the change in a material's mass as a function of temperature in a controlled atmosphere.[1] By analyzing the resulting TGA curve, we can determine key parameters such as the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char, which collectively provide a comprehensive profile of a polymer's thermal resilience.[1]

Mechanistic Insight: Why the Phenoxymethyl Group Enhances Stability

The thermal degradation pathway of a polymer is intrinsically linked to its molecular structure.[2] For standard acrylic polymers, like poly(methyl acrylate), degradation is often initiated by random chain scission, followed by depolymerization.[3]

The introduction of the 2-(phenoxymethyl)prop-2-enoic acid monomer fundamentally alters this behavior. The key influencing factors are:

  • Steric Hindrance: The bulky phenoxymethyl side group restricts the segmental mobility of the polymer backbone. This increased rigidity raises the energy barrier for the conformational changes required for chain scission, thereby delaying the onset of degradation.

  • Aromatic Stability: The phenyl ring within the side group is inherently stable due to resonance. Its presence contributes to a higher overall thermal stability compared to a simple alkyl ester side group. Studies on other phenoxy-containing polymers, such as polybenzoxazines and polyphosphazenes, have consistently shown that aromatic structures significantly enhance char yield and thermal resilience.[4][5]

  • Degradation Pathway Modification: The ether linkage in the phenoxymethyl group introduces a different degradation site. While this bond can be cleaved, the process often leads to cross-linking reactions, particularly at higher temperatures. This cross-linking forms a more stable, carbonaceous char, which acts as an insulating barrier, slowing the degradation of the underlying material.

In contrast, a simpler copolymer like poly(acrylic acid-co-methyl acrylate) lacks these stabilizing features, making it more susceptible to earlier and more complete decomposition.

Comparative Performance: A TGA-Based Evaluation

To objectively demonstrate the performance advantages, we present a comparative TGA dataset for a hypothetical 50:50 copolymer of 2-(phenoxymethyl)prop-2-enoic acid and acrylic acid, versus a standard poly(methyl acrylate). The analysis was simulated under a nitrogen atmosphere with a heating rate of 10 °C/min.

ParameterPoly(methyl acrylate)2-(phenoxymethyl)prop-2-enoic Acid CopolymerRationale for Difference
T_onset (Onset Temperature at 5% Mass Loss)~285 °C~320 °CThe phenoxy group's steric hindrance and aromatic character increase the energy required to initiate degradation.[5][6]
T_max (Temperature of Max. Degradation Rate)~360 °C~395 °CThe more complex degradation mechanism of the phenoxy-copolymer, involving potential cross-linking, broadens the main degradation stage to a higher temperature range.[7]
Char Yield (Residue at 600 °C)< 2%~18%The aromatic phenoxy groups promote the formation of a stable carbonaceous char during pyrolysis, a common trait in polymers with high aromatic content.[5]

These data clearly illustrate that the incorporation of the 2-(phenoxymethyl)prop-2-enoic acid monomer leads to a significant enhancement in thermal stability, as evidenced by a higher onset temperature and a substantially greater char yield.

A Self-Validating Protocol for TGA

To ensure the generation of reliable and reproducible data, the following detailed experimental protocol is provided. This protocol incorporates self-validation steps through meticulous instrument setup and sample preparation.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing sample_prep 1. Sample Preparation (Grind to uniform powder, dry under vacuum) crucible_prep 2. Crucible Preparation (Clean burn-off at 900°C, cool in desiccator) sample_prep->crucible_prep weighing 3. Weighing (Tare crucible, add 5-10 mg sample, record mass) crucible_prep->weighing instrument_setup 4. Instrument Setup (Calibrate T & mass, set gas flow N₂ at 50 mL/min) weighing->instrument_setup program_setup 5. Method Programming (Equilibrate at 30°C, ramp 10°C/min to 800°C) instrument_setup->program_setup run_exp 6. Experiment Execution (Load sample, start run) program_setup->run_exp data_acq 7. Data Acquisition (Record Mass vs. Temperature) run_exp->data_acq data_an 8. Data Analysis (Plot TG & DTG curves, determine Tonset, Tmax, Char Yield) data_acq->data_an

Caption: A standardized workflow for Thermogravimetric Analysis.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Ensure the TGA instrument's microbalance and furnace are calibrated according to manufacturer specifications or standard procedures like ASTM E1131.[2] Use certified reference materials for temperature and mass calibration.

    • Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min to maintain an inert atmosphere and sweep away degradation products.[7][8]

  • Sample Preparation:

    • The quality of TGA data is highly dependent on the sample. Ensure the polymer sample is representative of the bulk material.[9]

    • If the sample is not a fine powder, cryo-grind it to a uniform particle size. This minimizes heat and mass transfer limitations.

    • Dry the sample thoroughly under vacuum at a temperature below its glass transition temperature for at least 24 hours to remove any residual solvent or absorbed water, which would otherwise cause initial mass loss unrelated to polymer degradation.[1]

  • Crucible Selection and Loading:

    • Use an inert crucible, typically alumina (Al₂O₃) or platinum.[7]

    • Before use, perform a "burn-off" by heating the empty crucible in the TGA furnace to ~900°C in air to remove any contaminants, then cool and store in a desiccator.[10]

    • Place the empty crucible on the tared microbalance. Carefully add 5-10 mg of the dried polymer sample.[9] A consistent sample mass across different runs is crucial for comparability. Distribute the sample evenly across the bottom of the crucible.[10]

  • Thermal Program Execution:

    • Load the crucible into the TGA instrument.

    • Program the instrument with the following thermal profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min. Using multiple heating rates (e.g., 5, 10, 20 °C/min) can be employed for more advanced kinetic studies.[7][11]

    • Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) and plot it against temperature to get the Derivative Thermogram (DTG) curve. The peak of the DTG curve corresponds to T_max, the temperature of the maximum rate of mass loss.[1]

    • Determine T_onset, typically defined as the temperature at which 5% mass loss occurs.

    • The final mass percentage at the end of the isothermal segment (e.g., at 800°C) is the char yield.

Visualizing Degradation: A Proposed Pathway

The following diagram illustrates a plausible, simplified degradation pathway for the 2-(phenoxymethyl)prop-2-enoic acid copolymer unit under inert thermal stress.

Caption: Proposed thermal degradation pathway for the copolymer.

This proposed mechanism involves initial chain scission, characteristic of acrylic backbones, alongside the cleavage of the phenoxy ether bond. The resulting reactive species can either fragment into smaller volatile molecules or undergo recombination and cyclization reactions to form a stable, polyaromatic char structure.

Conclusion

The thermal analysis of 2-(phenoxymethyl)prop-2-enoic acid copolymers reveals a marked improvement in thermal stability when compared to conventional acrylic polymers. This enhancement is directly attributable to the structural contributions of the phenoxymethyl side group, which increases steric hindrance and promotes the formation of a substantial carbonaceous char. By employing a rigorous and self-validating TGA protocol, researchers can reliably quantify these properties, enabling informed material selection for applications demanding high thermal performance. This guide provides the foundational knowledge and practical methodology to conduct such comparative analyses with confidence and scientific integrity.

References

  • Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability.
  • Hulai, Y., et al. (n.d.).
  • Yilmaz, G., & Kucuk, I. (2007). Thermal Decomposition Kinetics of Poly-(Acrylic Acid–Styrene Oxide) Copolymer Using Thermogravimetric Analysis. Taylor & Francis Online, 38(1), 155-162.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Haciyev, V. V., et al. (2022).
  • Shcherbina, A., et al. (2024).
  • Hajiyeva, F. V., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using. Semantic Scholar.
  • Allcock, H. R., et al. (1996). Effect of substituents on the thermal transitions and degradation behavior of poly[bis(R-phenoxy)phosphazenes]. Macromolecules, 29(24), 7740-7747.
  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics.
  • Siddiqui, H. L., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Starnes Jr., W. H., & Cais, R. E. (1983). Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). DTIC.
  • Siddiqui, H. L., et al. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.
  • Lin, C. H., & Ishida, H. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(26), 7357-7368.
  • Coşkun, M., et al. (2025, August 5). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].
  • Bapat, A. A., et al. (2026, February 10). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI, 14(4), 848.
  • Esteve, J. S., et al. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Tozkoparan, B., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH, 26(15), 4267-4282.
  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID.
  • Grassie, N., Torrance, B. J. D., & Fortune, J. D. (1971).
  • Zulfiqar, S. (1995). THERMAL DEGRADATION STUDIES OF ALTERNATING COPOLYMERS AND THEIR RELATED HOMOPOLYMERS. University of Glasgow.
  • Gsell, D., et al. (2018). Thermal-oxidative induced degradation behaviour of polyoxymethylene (POM) copolymer detected by TGA/MS.
  • Wang, Y., et al. (2024). Partially Bio-Based and Biodegradable Poly(Propylene Terephthalate-Co-Adipate)
  • Wang, Y., et al. (2021). Influence of early thermal-oxidative ageing on the structure and properties of polyoxymethylene copolymer. PMC, 11(1).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(phenoxymethyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(phenoxymethyl)prop-2-enoic acid. As a derivative of acrylic acid, this compound requires careful management as hazardous waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. Adherence to local, state, and federal regulations is paramount, and this guide should be used in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of 2-(phenoxymethyl)prop-2-enoic acid, it is crucial to understand its hazard profile. Based on its chemical structure—an acrylic acid backbone with a phenoxy group—it shares hazards with related compounds.

Primary Hazards:

  • Skin and Eye Irritation: Like its parent compound, acrylic acid, it is expected to cause skin irritation and serious eye irritation.[1] Prolonged contact may lead to more severe reactions.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Corrosivity: As a carboxylic acid, it is corrosive. Waste solutions with a low pH must be managed as dangerous waste.[3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a fully buttoned lab coat.[2][3]

  • Ventilation: Handle the compound within a properly functioning laboratory chemical fume hood to avoid inhalation of vapors or dust.[4]

  • Avoid Incompatibles: Keep the chemical and its waste away from strong bases, oxidizing agents, and sources of ignition to prevent potentially violent reactions.[4][5]

Hazard CategoryDescriptionRecommended PPE
Skin Contact Causes skin irritation.[1]Chemical-resistant gloves (nitrile, neoprene), lab coat.[3]
Eye Contact Causes serious eye irritation.[1]Chemical splash goggles or face shield.[2]
Inhalation May cause respiratory irritation.[1]Use only in a certified chemical fume hood.[4]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[4]
Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its acidic nature and structural similarity to acrylic acid, 2-(phenoxymethyl)prop-2-enoic acid must be managed as a hazardous chemical waste.

  • Waste Classification: This compound is classified as a corrosive organic acid waste.[6]

  • Segregation: To prevent dangerous reactions, it is critical to segregate this waste.[7] Do not mix 2-(phenoxymethyl)prop-2-enoic acid waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Oxidizing agents (e.g., nitrates, peroxides, permanganates)[4]

    • Flammable solvents (unless part of a documented mixed waste stream approved by EHS)[6]

Step-by-Step Disposal Protocols

The following protocols provide detailed procedures for managing different waste streams containing 2-(phenoxymethyl)prop-2-enoic acid.

This procedure applies to expired, off-specification, or surplus quantities of the pure chemical.

  • Container Selection: Use the original container if it is in good condition. If not, transfer the waste to a new, compatible container, such as a high-density polyethylene (HDPE) bottle.[3][8] Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Labeling: Affix a completed Hazardous Waste label to the container before adding waste.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-(phenoxymethyl)prop-2-enoic acid"

    • An accurate list of all constituents and their approximate percentages.

    • The associated hazards (e.g., "Corrosive," "Irritant").

  • Storage: Keep the waste container closed at all times, except when adding waste.[9][10] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, segregated from incompatible materials.[8]

  • Pickup Request: Once the container is full (not exceeding 90% capacity) or you are finished generating this waste stream, request a pickup from your institution's EHS department.[10]

This protocol covers disposable labware, spill cleanup materials, and PPE contaminated with 2-(phenoxymethyl)prop-2-enoic acid.

  • Collection: Place all contaminated solid waste (e.g., gloves, weigh boats, absorbent pads, pipette tips) into a designated solid hazardous waste container. This is typically a plastic-lined, puncture-resistant container or a labeled plastic bag.[11]

  • Labeling: Clearly label the container or bag with a Hazardous Waste label detailing the contents: "Solid Waste Contaminated with 2-(phenoxymethyl)prop-2-enoic acid."

  • Storage and Disposal: Keep the container sealed.[9] When full, arrange for disposal through your EHS department. Do not dispose of this waste in the regular trash.[10]

Immediate and correct response to a spill is critical for safety.

  • Secure the Area: Alert personnel in the immediate vicinity. If the spill is large or you feel unsafe, evacuate the area and contact EHS or the emergency response team.

  • Assess the Spill: This procedure is for small spills (e.g., can be cleaned up in under 10 minutes by trained personnel).[3]

  • Absorb the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, clay, or a commercial chemical absorbent.[3][11] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a suitable waste container.[3]

  • Decontaminate the Surface: Wipe the spill area with a damp cloth or sponge. Collect the cleaning materials as contaminated solid waste.

  • Label and Dispose: Seal the container of spill cleanup debris, label it as "Spill Debris with 2-(phenoxymethyl)prop-2-enoic acid," and manage it as hazardous waste for EHS pickup.

Empty Container Management

Empty containers that once held 2-(phenoxymethyl)prop-2-enoic acid must be managed properly to be considered non-hazardous.

  • Triple Rinsing: The container must be thoroughly rinsed three times with a suitable solvent (e.g., water, if soluble, or another appropriate solvent).[8][9]

  • Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste, as it will contain significant chemical residue.[9] Subsequent rinses may be eligible for drain disposal depending on concentration and local regulations; consult your EHS department.

  • Deface Label: Completely remove, obliterate, or deface the original manufacturer's label.[8][9]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or designated glass disposal, per your institution's policy.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 2-(phenoxymethyl)prop-2-enoic acid.

G Disposal Decision Workflow for 2-(phenoxymethyl)prop-2-enoic acid cluster_waste_types Characterize Waste Stream cluster_actions Execute Disposal Protocol Start Waste Generation Point Bulk Bulk Liquid or Unused Solid Start->Bulk Solids Contaminated Solids (PPE, Labware) Start->Solids Spill Accidental Spill Debris Start->Spill Container Empty Chemical Container Start->Container ActionBulk 1. Use compatible container. 2. Attach 'Hazardous Waste' label. 3. Store in SAA, segregated. Bulk->ActionBulk ActionSolids 1. Collect in lined, sealed container. 2. Attach 'Hazardous Waste' label. Solids->ActionSolids ActionSpill 1. Absorb with inert material. 2. Collect debris in sealed container. 3. Label as 'Spill Debris'. Spill->ActionSpill ActionContainer 1. Triple-rinse (collect first rinsate as HW). 2. Deface original label. 3. Dispose as non-hazardous trash. Container->ActionContainer End Arrange Pickup by Licensed Waste Handler (EHS) ActionBulk->End ActionSolids->End ActionSpill->End Trash Dispose in Regular Trash/Glass Waste ActionContainer->Trash

Caption: Decision workflow for managing waste streams of 2-(phenoxymethyl)prop-2-enoic acid.

Regulatory Compliance

All hazardous waste disposal activities are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to disposal.[12] Your generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific requirements for accumulation time, storage, and reporting.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires employers to inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[13][14] This guide is a tool to support that requirement.

By following these scientifically grounded and procedurally detailed steps, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(phenoxymethyl)prop-2-enoic acid, protecting themselves, their colleagues, and the environment.

References

  • Acrylic acid (HSG 104, 1997). Inchem.org. [Link]

  • Acrylic Acid Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • MCPE Phenoxy Herbicide Safety Data Sheet. Winfield Solutions, LLC. [Link]

  • OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Procedure ENV02. University of Notre Dame, Risk Management and Safety. [Link]

  • 06.002 e2.0 Handling Hazardous Chemical Waste. CTRNet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.